molecular formula C26H17N3Na2O8S2 B610300 PSB-0739

PSB-0739

Número de catálogo: B610300
Peso molecular: 609.5 g/mol
Clave InChI: QBLLYXXXOJUNCV-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PSB-0739 is an extremely potent and selective competitive P2Y12 receptor antagonist (pA2 of 9.8).

Propiedades

IUPAC Name

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLYXXXOJUNCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of PSB-0739?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of PSB-0739

Introduction

This compound is a potent and selective antagonist for the P2Y12 receptor, a critical component in cellular signaling, particularly in platelet activation and immune cell function. This guide provides a detailed examination of its mechanism of action, supported by quantitative pharmacological data, experimental methodologies, and visual representations of the underlying biochemical pathways. It is intended for researchers, scientists, and professionals involved in drug development and purinergic signaling research.

Core Mechanism of Action

This compound functions as a high-affinity, competitive, non-nucleotide antagonist of the human P2Y12 receptor.[1][2][3] Unlike thienopyridine drugs such as clopidogrel, this compound is a direct-acting agent and does not require metabolic bioactivation to exert its inhibitory effects.[4][5]

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit.[3] The endogenous agonist for this receptor is adenosine (B11128) diphosphate (B83284) (ADP). The mechanism of this compound can be detailed as follows:

  • Competitive Binding: this compound directly competes with ADP for the same binding site on the P2Y12 receptor. Due to its high affinity, it effectively occupies the receptor, preventing ADP from binding and initiating downstream signaling.[1][2] The antagonism is reversible and results in a parallel rightward shift of the agonist (ADP) concentration-response curve, which is characteristic of competitive antagonists.[1][2]

  • Inhibition of Gi Signaling Cascade: Upon ADP binding, the P2Y12 receptor activates its associated Gi protein. This activation leads to two primary signaling events:

    • The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3]

    • The Gβγ subunit dimer dissociates and can activate other effectors, including Phosphoinositide 3-kinase (PI3K), which in turn activates the Akt signaling pathway.[1][4]

    By preventing ADP binding, this compound blocks both of these downstream pathways. The prevention of cAMP reduction is particularly significant in platelets, as cAMP is a potent inhibitor of platelet activation.

  • Functional Consequences: The blockade of P2Y12 signaling by this compound leads to several key functional outcomes:

    • Inhibition of Platelet Aggregation: The P2Y12 receptor is crucial for sustaining ADP-induced platelet aggregation, making this compound an effective anti-platelet agent in research settings.[3][6]

    • Modulation of Calcium Signaling: this compound has been shown to inhibit ADP-evoked intracellular calcium responses in human monocytic THP-1 cells.[1][2]

    • Neuro-inflammatory Regulation: The P2Y12 receptor is expressed on microglia in the central nervous system. This compound has been used as a tool to demonstrate the receptor's role in mediating microglial responses, inflammatory pain, and cytokine production.[7][8]

The interaction of this compound with the P2Y12 receptor is highly specific. Studies involving site-directed mutagenesis have suggested an interaction between a sulfonic acid residue on the antagonist and the Arg256 residue within the receptor's binding pocket.[9]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the P2Y12 receptor signaling pathway and highlights the inhibitory action of this compound.

P2Y12_Signaling cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi Protein (α, β, γ) P2Y12->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) PI3K PI3K Gi->PI3K Activates (Gβγ) cAMP cAMP ↓ AC->cAMP Converts ADP ADP (Agonist) ADP->P2Y12 Binds PSB0739 This compound (Antagonist) PSB0739->P2Y12 Blocks ATP ATP ATP->AC CellResponse Cellular Responses (e.g., Platelet Aggregation, Ca²+ Mobilization) cAMP->CellResponse Inhibits Akt Akt PI3K->Akt Activates Akt->CellResponse Promotes

P2Y12 receptor signaling and this compound inhibition.

Quantitative Pharmacological Data

The potency and affinity of this compound for the human P2Y12 receptor have been characterized using various in vitro assays.

ParameterValueDescriptionCell SystemReference(s)
Ki 24.9 nMInhibitor constant; a measure of binding affinity determined via competitive radioligand binding assays.Recombinant human P2Y12[2][4][5]
pA2 9.8A measure of a competitive antagonist's potency from functional assays (Schild analysis).Recombinant human P2Y12[1][2]
EC50 5.4 ± 1.8 μMConcentration causing 50% inhibition of ADP-induced Ca²+ mobilization.THP-1 human monocytic cells[1][2]

Experimental Protocols

The characterization of this compound relies on established pharmacological assays. Detailed below are representative protocols for determining its binding affinity and functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay quantifies the affinity of this compound by measuring its ability to displace a known radiolabeled P2Y12 antagonist from the receptor.

1. Membrane Preparation:

  • CHO-K1 cells stably expressing the human P2Y12 receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg protein/well) with a fixed concentration of a P2Y12-selective radioligand (e.g., [³H]PSB-0413 or [³³P]2MeSADP) near its Kd value.[10]

  • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled P2Y12 antagonist).

3. Incubation and Filtration:

  • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract non-specific binding from all measurements to obtain specific binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for competitive radioligand binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures how effectively this compound blocks the ADP-induced increase in intracellular calcium in a relevant cell line.

1. Cell Culture and Dye Loading:

  • Culture THP-1 human monocytic cells in appropriate media (e.g., RPMI 1640).

  • Harvest cells and resuspend them in a physiological buffer.

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2-AM or Fluo-4 AM) by incubating for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to enter the cell.

  • Wash the cells to remove excess extracellular dye.

2. Antagonist Pre-incubation:

  • Aliquot the dye-loaded cells into a 96-well plate.

  • Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 10-15 minutes) to allow the antagonist to bind to the receptors.

3. Agonist Stimulation and Measurement:

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).

  • Measure the baseline fluorescence for a few seconds.

  • Inject a fixed concentration of the agonist, ADP (typically at its EC80 concentration to ensure a robust signal), into each well.

  • Immediately begin recording the change in fluorescence intensity over time (e.g., for 1-2 minutes). The binding of Ca²+ to the dye increases its fluorescence.

4. Data Analysis:

  • Quantify the response by measuring the peak fluorescence intensity or the area under the curve after agonist addition.

  • Plot the response as a percentage of the control (ADP alone) against the log concentration of this compound.

  • Fit the data to a dose-response curve to determine the EC50 value for this compound's inhibitory effect.

Conclusion

This compound is a well-characterized pharmacological tool whose mechanism of action is centered on the competitive antagonism of the Gi-coupled P2Y12 receptor. Its high potency, selectivity, and direct-acting nature make it invaluable for investigating the physiological and pathophysiological roles of P2Y12 in thrombosis, inflammation, and neuroscience. The experimental protocols outlined provide a robust framework for quantifying its interaction with the receptor and its functional consequences on cellular signaling.

References

PSB-0739: A Technical Guide to a Potent P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and thrombosis. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of purinergic signaling and the development of novel antiplatelet therapies.

Introduction to this compound

This compound is a synthetic, non-nucleotide molecule that has demonstrated high affinity and selectivity as a competitive antagonist for the human P2Y12 receptor.[1][2] Unlike thienopyridine-based P2Y12 antagonists such as clopidogrel, this compound does not require metabolic activation, allowing for a more direct and predictable pharmacological effect.[3][4] Its potent inhibitory action on the P2Y12 receptor makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor, as well as a lead compound for the development of new antithrombotic agents.[5][6]

Chemical Properties
PropertyValue
IUPAC Name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[7]
Molecular Formula C26H17N3Na2O8S2[7]
Molecular Weight 609.53 g/mol [7]
CAS Number 1052087-90-7[7]

Mechanism of Action: P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily expressed on the surface of platelets.[8][9] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in initiating and amplifying platelet activation and aggregation, processes central to hemostasis and thrombosis.[10][11]

This compound acts as a competitive antagonist at the P2Y12 receptor, meaning it binds to the same site as ADP but does not elicit a downstream signaling response.[1][2] By occupying the receptor's binding pocket, this compound prevents ADP from binding and initiating the signaling cascade that leads to platelet aggregation.[12]

P2Y12 Receptor Signaling Pathway

Upon activation by ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi.[8][9] This initiates a signaling cascade with two primary branches:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP).[13]

  • Activation of PI3K/Akt Pathway: The Gβγ subunits activate phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B).[9][10] This pathway contributes to the stabilization of the platelet aggregate.

The culmination of these signaling events is the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.[10]

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Gi Gi Protein P2Y12R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP PI3K PI3K Akt Akt PI3K->Akt Gi->AC Gi->PI3K PKA Protein Kinase A cAMP->PKA Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation Akt->Platelet_Activation

P2Y12 Receptor Signaling Pathway

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays.

ParameterValueAssay TypeSpecies/Cell Line
Ki 24.9 nM[1][2]Radioligand Binding AssayHuman
pA2 9.8[1][2]Schild AnalysisHuman
EC50 5.4 ± 1.8 μM[1][2]Calcium Mobilization AssayTHP-1 cells
Minimal Effective Dose (mED) 0.1 mg/kg (intrathecal)[2]In vivo pain modelRodent

Detailed Experimental Protocols

Radioligand Competition Binding Assay (for Ki Determination)

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound at the human P2Y12 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or washed human platelets.

  • Radioligand: [³³P]2MeSADP (a stable ADP analog).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of [³³P]2MeSADP and varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at 30°C with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and this compound Prepare_Reagents->Incubate Filter_Wash Filter and Wash to Separate Bound and Free Ligand Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity with Scintillation Counter Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data: Calculate IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand Binding Assay Workflow
Calcium Mobilization Assay (for EC50 Determination)

This protocol describes the measurement of this compound's ability to inhibit ADP-induced intracellular calcium mobilization in THP-1 cells.

Materials:

  • Cells: THP-1 human monocytic cell line.

  • Agonist: Adenosine diphosphate (ADP).

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Culture: Culture THP-1 cells in appropriate media.

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess dye.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of ADP to stimulate the P2Y12 receptor.

  • Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

  • Data Analysis: Plot the inhibition of the ADP-induced calcium response against the concentration of this compound to determine the EC50 value.

In Vivo Antihyperalgesia Model (for mED Determination)

This protocol provides a general framework for assessing the antihyperalgesic effects of this compound in a rodent model of inflammatory pain.

Materials:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Inflammatory Agent: Complete Freund's Adjuvant (CFA).

  • Test Compound: this compound.

  • Vehicle: Saline or appropriate solvent.

  • Intrathecal Injection Equipment: Hamilton syringe with a fine-gauge needle.

  • Nociceptive Testing Apparatus: Von Frey filaments (for mechanical allodynia) or a plantar test apparatus (for thermal hyperalgesia).

Procedure:

  • Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw.

  • Baseline Measurement: Measure baseline nociceptive thresholds before drug administration.

  • Drug Administration: Administer varying doses of this compound via intrathecal injection.

  • Nociceptive Testing: At specified time points after drug administration, re-measure the nociceptive thresholds.

  • Data Analysis: Determine the minimal effective dose (mED) of this compound that produces a significant antihyperalgesic effect compared to the vehicle control group.

Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist.[5] The pA2 value derived from a Schild plot is a measure of the antagonist's potency and is theoretically equal to the negative logarithm of the antagonist's dissociation constant (KB). A key feature of competitive antagonism is a parallel rightward shift in the agonist concentration-response curve with no change in the maximal response. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Logic Start Start Generate_Curves Generate Agonist Dose-Response Curves with and without Antagonist Start->Generate_Curves Calculate_Dose_Ratio Calculate Dose Ratio (DR) for each Antagonist Concentration Generate_Curves->Calculate_Dose_Ratio Plot_Data Plot log(DR-1) vs. log[Antagonist] Calculate_Dose_Ratio->Plot_Data Analyze_Plot Perform Linear Regression to Determine Slope and x-intercept Plot_Data->Analyze_Plot Interpret_Results Slope ≈ 1? Analyze_Plot->Interpret_Results Competitive Competitive Antagonism pA2 = x-intercept Interpret_Results->Competitive Yes Non_Competitive Non-Competitive or Complex Interaction Interpret_Results->Non_Competitive No End End Competitive->End Non_Competitive->End

Schild Analysis Workflow

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y12 receptor. Its non-nucleotide structure and direct-acting nature make it a valuable tool for in vitro and in vivo studies of P2Y12 receptor function. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of purinergic signaling and antithrombotic therapies. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

Chemical structure and properties of PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PSB-0739

This compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation and a target for antiplatelet therapies.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols used to characterize its activity.

Chemical Structure and Identification

This compound is a non-nucleotide-derived competitive antagonist.[1][3] Its chemical identity is defined by the following identifiers:

  • IUPAC Name: 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[1][4]

  • CAS Number: 1052087-90-7[2][3][4]

  • Synonyms: PSB 0739, PSB0739 sodium[1][4]

IdentifierValueReference
Molecular Formula C26H17N3Na2O8S2[4]
Molecular Weight 609.54 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C4C(=C(C=C3S(=O)(=O)O)N)C(=O)C5=CC=CC=C5C4=O)S(=O)(=O)O.[Na+].[Na+]

Physicochemical Properties

The solubility and stability of a compound are critical for its application in experimental settings.

PropertyValueReference
Purity ≥95% (as determined by HPLC)[1]
Solubility Soluble in water up to 25 mM
Storage (Solid) Desiccate at room temperature
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[2]

Pharmacological Properties

This compound is distinguished by its high affinity and selectivity for the P2Y12 receptor. Unlike the widely used antiplatelet drug clopidogrel, this compound is directly active and does not require metabolic activation.[1]

ParameterValueSpecies/Cell LineReference
Target P2Y12 ReceptorHuman[1][2][3]
Mechanism of Action Competitive AntagonistN/A[2][3]
Ki 24.9 nMHuman P2Y12 Receptor[1][2][3]
pA2 9.8Human P2Y12 Receptor[2][3][4]
EC50 5.4 ± 1.8 μM (Inhibition of ADP-evoked Ca2+ response)THP-1 cells[2][3]

Mechanism of Action and Signaling Pathways

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit.[5] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key step in promoting platelet aggregation.

This compound acts as a competitive antagonist, binding to the P2Y12 receptor and preventing ADP from binding and initiating this signaling cascade. This blockade maintains higher levels of cAMP, thus inhibiting platelet aggregation. Furthermore, P2Y12 receptor signaling has been implicated in inflammatory processes, including the activation of the NLRP3 inflammasome and the production of cytokines such as IL-1β.[6][7] By blocking the receptor, this compound can attenuate these inflammatory responses.[6][8]

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ADP ADP ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi->AC Inhibits ATP ATP ATP->AC Platelet_Aggregation Platelet Aggregation & Inflammation cAMP->Platelet_Aggregation Inhibits

P2Y12 receptor signaling and inhibition by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for the P2Y12 receptor by measuring its ability to displace a known radiolabeled P2Y12 antagonist.

Materials:

  • Receptor Source: Membranes from cells expressing the human P2Y12 receptor.

  • Radioligand: A specific P2Y12 antagonist radiolabeled with tritium (B154650) (e.g., [³H]-MeS-ADP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Non-specific Control: A high concentration (e.g., 10 µM) of a known unlabeled P2Y12 antagonist.

  • Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and either assay buffer (for total binding), the unlabeled non-specific control, or a concentration of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand - this compound Dilutions B Set up Assay Plate: - Total Binding - Non-specific Binding - Competitor (this compound) A->B C Incubate at RT (60-90 min) B->C D Filter & Wash (Separate bound/unbound) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki E->F

Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit ADP-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the P2Y12 receptor.[2][3]

Materials:

  • Cells: THP-1 human monocytic cells or other suitable cell line expressing P2Y12.[2][3]

  • Agonist: ADP.

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Instrumentation: Fluorescence plate reader with an injection system.

Methodology:

  • Cell Preparation: Culture cells to the appropriate density. On the day of the experiment, harvest the cells and wash them with assay buffer.

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Assay Setup: Resuspend the dye-loaded cells in assay buffer and dispense them into a 96-well plate. Add various concentrations of this compound (or buffer for control wells) and incubate for 10-20 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a fixed concentration of ADP (typically an EC80 concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (no antagonist). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Functional_Assay_Workflow A Load Cells with Calcium Indicator Dye B Wash Cells to Remove Excess Dye A->B C Pre-incubate Cells with this compound B->C D Measure Baseline Fluorescence C->D E Inject ADP Agonist C->E D->E Plate Reader F Record Fluorescence Change E->F Plate Reader G Data Analysis: Determine IC50 F->G

References

Part 1: The Pharmacological Profile of PSB-0739, a P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Purinergic Receptor Antagonists: Clarifying the Identity and Activity of PSB-0739 and Exploring Structurally Related Adenosine (B11128) A2B Receptor Antagonists

This technical guide addresses the discovery, synthesis, and pharmacological characterization of purinergic receptor antagonists. While the query focused on this compound as a selective adenosine A2B receptor antagonist, a comprehensive review of the scientific literature indicates that this compound is, in fact, a potent and selective P2Y12 receptor antagonist. This document will first clarify the established pharmacological profile of this compound and then provide an in-depth overview of the discovery and synthesis of related xanthine-based compounds that are potent and selective antagonists of the adenosine A2B receptor, a target of significant interest in drug development.

This compound is a non-nucleotide-derived, competitive antagonist of the P2Y12 receptor.[1] The P2Y12 receptor is a crucial component in platelet aggregation, making its antagonists important therapeutic agents for the prevention of thrombotic events.[2] Unlike some antiplatelet drugs, this compound does not require metabolic bioactivation to exert its effect.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound as a P2Y12 receptor antagonist.

ParameterValueReceptorSpeciesNotesReference
Ki24.9 nMP2Y12HumanCompetitive antagonist[1][2]
pA29.8P2Y12Human[1][3]
EC505.4 ± 1.8 μMP2Y12HumanInhibition of ADP-evoked Ca2+ responses in THP-1 cells[1][2]

Part 2: Discovery and Synthesis of Adenosine A2B Receptor Antagonists

While this compound is not an adenosine A2B receptor antagonist, the "PSB" nomenclature is associated with a range of potent and selective antagonists for this receptor, which are often based on a xanthine (B1682287) scaffold.[4][5] The A2B adenosine receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This receptor is a promising therapeutic target for a variety of conditions, including cancer, inflammation, and fibrosis.[6]

Key Adenosine A2B Receptor Antagonists

Several 8-substituted xanthine derivatives have been developed as highly potent and selective A2B adenosine receptor antagonists.[7] Some notable examples from the "PSB" family include PSB-1115, PSB-603, and PSB-1901.[4][5][6] PSB-1901, in particular, has demonstrated picomolar potency for the human A2B receptor with over 10,000-fold selectivity against other adenosine receptor subtypes.[6]

Synthesis of 8-Substituted Xanthine Derivatives

The synthesis of potent and selective A2B adenosine receptor antagonists often involves the modification of a xanthine core at the 8-position.[7][8] A common synthetic strategy involves the ring closure of a 5,6-diaminouracil (B14702) precursor.[9] Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for these cyclization reactions.[8][10]

A general workflow for the synthesis of 8-substituted xanthine derivatives is depicted below:

G cluster_synthesis General Synthesis of 8-Substituted Xanthines start Substituted Urea and Cyanoacetic Acid intermediate1 1,3-Dialkyl-6-aminouracil start->intermediate1 Condensation intermediate2 1,3-Dialkyl-6-amino-5-nitrosouracil intermediate1->intermediate2 Nitrosation intermediate3 1,3-Dialkyl-5,6-diaminouracil intermediate2->intermediate3 Reduction intermediate4 Condensation with Aldehyde/Carboxylic Acid Derivative intermediate3->intermediate4 Reaction at 5-amino group final_product 8-Substituted Xanthine Derivative intermediate4->final_product Cyclization

A generalized synthetic workflow for 8-substituted xanthine derivatives.
Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 8-Styrylxanthine Derivatives:

This protocol is a generalized example based on methods for synthesizing xanthine derivatives.[8][10]

  • Preparation of the Reaction Mixture: In a microwave process vial, combine the 1,3-dialkyl-5,6-diaminouracil precursor, the appropriate cinnamic acid derivative, and a cyclizing agent such as hexamethyldisilazane (B44280) (HMDS).

  • Solvent Addition: Add a suitable solvent, such as tetrahydrofuran (B95107) (THF), to the reaction mixture. The addition of a co-solvent can be crucial for the reaction's success.[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 150-200 °C) for a duration determined by reaction monitoring (e.g., 10-30 minutes).

  • Work-up: After cooling, quench the reaction by adding an appropriate solvent (e.g., methanol).

  • Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography to yield the desired 8-styrylxanthine derivative.

Radioligand Binding Assay for A2B Adenosine Receptor Affinity:

This is a typical workflow for determining the binding affinity of a test compound.

G cluster_binding_assay Radioligand Binding Assay Workflow prep Prepare membranes from cells expressing the A2B receptor incubation Incubate membranes with a radioligand (e.g., [3H]PSB-603) and varying concentrations of the test compound (e.g., PSB-1901) prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of the filter-bound complex using liquid scintillation counting separation->measurement analysis Analyze data to determine the IC50 and Ki values of the test compound measurement->analysis

A typical workflow for a radioligand binding assay.

Part 3: Signaling Pathways

The A2B adenosine receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

G cluster_pathway Adenosine A2B Receptor Signaling Pathway Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Gs_protein Gs Protein A2B_Receptor->Gs_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

The canonical Gs-cAMP signaling pathway of the adenosine A2B receptor.

References

PSB-0739: A Technical Guide to P2Y12 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of PSB-0739, a potent and selective antagonist for the P2Y12 receptor. This document outlines its binding affinity and functional activity, with a focus on its selectivity over other P2Y receptor subtypes. Detailed experimental methodologies and relevant signaling pathways are also described to provide a comprehensive resource for researchers in purinergic signaling and drug development.

Quantitative Pharmacological Data

This compound is a non-nucleotide competitive antagonist of the human P2Y12 receptor.[1][2][3] It is a highly potent antagonist with a Ki value of 24.9 nM and a pA2 value of 9.8.[2][4] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.

Receptor SubtypeParameterValueSpecies/Cell LineReference
P2Y12 Ki24.9 nMHuman Platelets[2][4]
P2Y12 pA29.8Human (recombinant)[1][2]
P2Y12 IC50 (ADP-evoked Ca2+ flux)64.0 ± 56.5 nMHuman Adipocytes[5]
P2Y12 IC50 (ADP-evoked Ca2+ flux)5.4 ± 1.8 µMTHP-1 Cells[2]
P2Y2 IC50 (ATP-evoked Ca2+ flux)> 10 µMHuman Adipocytes[5]
P2Y1 -Reported to be inactive at concentrations that block P2Y12Various[5][6]
P2Y13 -Reported to be inactive at concentrations that block P2Y12Various[6]

Note: The significant difference in IC50 values from different functional assays (e.g., in human adipocytes vs. THP-1 cells) likely reflects variations in experimental conditions, cell types, and specific assay endpoints.

Signaling and Experimental Workflows

To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for antagonist characterization.

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ADP ADP ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits ATP ATP Platelet_Activation Platelet Aggregation cAMP->Platelet_Activation

P2Y12 receptor signaling and inhibition by this compound.

Experimental_Workflow Workflow for Determining Antagonist Selectivity cluster_assays In Vitro Assays cluster_selectivity Selectivity Profiling Primary_Screen Primary Assay: P2Y12 Receptor Binding_Assay Radioligand Binding Assay (Determine Ki) Primary_Screen->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, determine IC50) Primary_Screen->Functional_Assay Selectivity_Panel Secondary Assays: P2Y Receptor Panel (P2Y1, P2Y2, P2Y4, etc.) Primary_Screen->Selectivity_Panel Hits Data_Analysis Data Analysis & Selectivity Calculation (Ki P2Yx / Ki P2Y12) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Binding Binding Assays (Determine Ki at Off-Targets) Selectivity_Panel->Selectivity_Binding Selectivity_Functional Functional Assays (Determine IC50 at Off-Targets) Selectivity_Panel->Selectivity_Functional Selectivity_Binding->Data_Analysis Selectivity_Functional->Data_Analysis Compound Test Compound (this compound) Compound->Primary_Screen

References

PSB-0739 vs clopidogrel mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanisms of Action: PSB-0739 vs. Clopidogrel (B1663587)

Abstract

The P2Y12 receptor is a critical Gi protein-coupled receptor on the surface of platelets that plays a pivotal role in thrombosis and hemostasis. Its inhibition is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes and those undergoing percutaneous coronary interventions. Clopidogrel, a thienopyridine prodrug, has been a widely used P2Y12 inhibitor for decades. However, its indirect mechanism of action, irreversible binding, and significant inter-individual variability in response have driven the development of new antagonists. This compound represents a class of direct-acting, competitive P2Y12 antagonists. This technical guide provides a detailed comparison of the core mechanisms of action of this compound and clopidogrel, focusing on their molecular interactions, downstream signaling effects, and the experimental methodologies used for their characterization.

Clopidogrel: An Irreversible, Prodrug Antagonist

Clopidogrel is a second-generation thienopyridine that requires in vivo metabolic activation to exert its antiplatelet effect.[1] It is administered as an inactive prodrug and undergoes a two-step oxidative process primarily in the liver to generate its active thiol metabolite.[1][2]

Metabolic Activation

Approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases, primarily carboxylesterase 1, into an inactive carboxylic acid derivative.[1][2] The remaining 15% is metabolized by a series of cytochrome P450 (CYP) enzymes. The first step involves the formation of 2-oxo-clopidogrel, followed by a second oxidative step to form the active thiol metabolite.[3] Several CYP isoenzymes are implicated in this process, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6.[2][3] The significant role of CYP2C19, in particular, is the basis for the well-documented genetic variability in patient response to clopidogrel therapy.[2][4]

Clopidogrel_Metabolism Clopidogrel Clopidogrel (Prodrug) Inactive Inactive Carboxylic Acid Metabolite (≈85%) Clopidogrel->Inactive Carboxylesterase 1 (CES1) Oxo 2-oxo-clopidogrel Clopidogrel->Oxo CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Step 1 Active Active Thiol Metabolite (R-130964) Oxo->Active CYP450 Enzymes (e.g., CYP2B6, CYP2C19, CYP3A4) Step 2

Figure 1: Metabolic activation pathway of clopidogrel.
P2Y12 Receptor Inhibition

The active thiol metabolite of clopidogrel specifically and irreversibly binds to the P2Y12 receptor.[1][5] This interaction involves the formation of a disulfide bridge with one or more cysteine residues (Cys17 and Cys270) on the extracellular domain of the receptor.[6] This covalent and irreversible bond means that the platelet is inhibited for the remainder of its lifespan, which is approximately 7-10 days.[1] Restoration of platelet function requires the generation of new platelets. Recent studies have also suggested that the active metabolite may disrupt P2Y12 receptor homooligomers, partitioning them out of lipid rafts and contributing to the loss of function.[7]

This compound: A Direct, Competitive Antagonist

In contrast to clopidogrel, this compound is a non-nucleotide-derived, direct-acting antagonist of the P2Y12 receptor.[8] It does not require metabolic activation to be effective, allowing for a more predictable and rapid onset of action.

P2Y12 Receptor Inhibition

This compound acts as a highly potent and competitive antagonist at the human P2Y12 receptor.[9] Being a competitive antagonist, it binds reversibly to the receptor at the same site as the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). This direct competition prevents ADP from binding and activating the receptor. The reversible nature of this binding means that its inhibitory effect can be overcome by increasing concentrations of ADP and that its duration of action is determined by its pharmacokinetic profile rather than the platelet lifespan.

P2Y12 Receptor Signaling Pathway

Both compounds ultimately target the same signaling pathway to prevent platelet aggregation. The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.

  • Activation : When ADP binds to the P2Y12 receptor, the associated Gi protein is activated.

  • Downstream Effects : The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).[10][11]

  • cAMP Reduction : Inhibition of AC leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11]

  • VASP Dephosphorylation : Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[6][10]

  • Platelet Activation : Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[10] The Gβγ subunit can also contribute to platelet activation through pathways like PI3K activation.[11][12] The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.

Clopidogrel's active metabolite and this compound both block this cascade at the initial step by preventing ADP from activating the P2Y12 receptor.

P2Y12_Signaling cluster_receptor P2Y12 Receptor Complex cluster_inhibition Inhibition cluster_downstream Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (αi) Clopidogrel_AM Clopidogrel Active Metabolite (Irreversible) Clopidogrel_AM->P2Y12 Blocks PSB0739 This compound (Competitive) PSB0739->P2Y12 Blocks cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA VASP VASP-P → VASP PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Permits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 2: P2Y12 signaling pathway and points of inhibition.

Quantitative Data Summary

The fundamental differences in their mechanisms of action are reflected in their pharmacological parameters.

ParameterThis compoundClopidogrel
Mechanism Direct, Competitive Antagonist[9]Prodrug, Irreversible Antagonist[5][10]
Activation Not requiredHepatic metabolism via CYP450 enzymes[1][2]
Binding ReversibleIrreversible (covalent disulfide bond)[1][6]
Binding Affinity (Ki) 24.9 nM[8][9]Not applicable (prodrug); action is via irreversible covalent binding of the active metabolite.
Potency (pA2) 9.8[8][9]Not applicable
IC50 / EC50 Inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4 ± 1.8 μM in THP-1 cells.[9]Varies based on assay, patient genetics, and drug interactions.
Onset of Action Rapid (direct action)Slow (requires metabolic conversion)[5]
Offset of Action Dependent on drug clearanceDependent on platelet turnover (7-10 days)[1]

Experimental Protocols

The characterization of P2Y12 antagonists involves a variety of in vitro and ex vivo assays to determine binding affinity, functional antagonism, and downstream effects on platelet function.

Binding Affinity Determination (Competitive Radioligand Binding Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound like this compound.

  • Principle : A radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [3H]PSB-0413) is incubated with a source of the receptor (e.g., human platelet membranes).[13] The unlabeled test compound (this compound) is added in increasing concentrations to compete for binding with the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value.

  • Methodology :

    • Preparation : Isolate human platelet membranes.

    • Incubation : Incubate platelet membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

    • Separation : Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

    • Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis : Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Platelet Membranes (P2Y12 source) B Incubate Membranes with: 1. Fixed [Radioligand] 2. Variable [this compound] A->B C Separate Bound from Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Plot Competition Curve (% Bound vs. [this compound]) D->E F Calculate IC50 and Ki E->F

Figure 3: Workflow for a competitive radioligand binding assay.
Functional Assessment (Light Transmission Aggregometry - LTA)

LTA is a gold-standard method for assessing platelet function and the efficacy of antiplatelet agents like clopidogrel and this compound.[14]

  • Principle : Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.

  • Methodology :

    • Sample Preparation : Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

    • Calibration : Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

    • Assay : Place a cuvette with PRP in the aggregometer. Add a platelet agonist, typically ADP (e.g., 5-20 µM), to induce aggregation.[15][16]

    • Measurement : Record the change in light transmission over time (typically 5-10 minutes).

    • Analysis : The maximum percentage of aggregation is determined. For drug effect studies, the assay is run on samples from before and after drug administration, and the percentage inhibition is calculated.[17]

LTA_Workflow A Collect Citrated Whole Blood B Centrifuge to separate Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) A->B C Calibrate Aggregometer: PRP = 0% Aggregation PPP = 100% Aggregation B->C D Add Agonist (e.g., ADP) to PRP sample in cuvette C->D E Measure Change in Light Transmission Over Time D->E F Determine Max % Platelet Aggregation E->F

References

Antithrombotic Potential of PSB-0739: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0739 is a potent, selective, and competitive antagonist of the P2Y12 receptor, a critical mediator of platelet activation and thrombus formation. Unlike thienopyridine-based antiplatelet drugs such as clopidogrel, this compound is a direct-acting agent and does not require metabolic activation, offering a potential advantage in terms of predictable and consistent pharmacological effects. This technical guide provides a comprehensive overview of the antithrombotic potential of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation. While in vivo quantitative data on the antithrombotic efficacy and bleeding risk of this compound are not extensively available in the public domain, this guide furnishes the established in vitro data and the methodologies to conduct further preclinical assessments.

Introduction

The P2Y12 receptor, predominantly expressed on the surface of platelets, plays a pivotal role in hemostasis and thrombosis. Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a stable thrombus. Consequently, antagonism of the P2Y12 receptor is a clinically validated strategy for the prevention of atherothrombotic events. This compound has emerged as a valuable research tool and a potential lead compound for the development of novel antithrombotic therapies due to its high affinity and selectivity for the human P2Y12 receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the P2Y12 receptor. By binding to the receptor, it prevents ADP from initiating the downstream signaling events that are crucial for platelet activation and aggregation. This inhibitory action is central to its antithrombotic potential.

Signaling Pathway of the P2Y12 Receptor

The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events that amplify the platelet activation signal and lead to thrombus formation. This compound, by blocking this initial step, effectively inhibits the entire downstream pathway.

P2Y12_Signaling_Pathway cluster_pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PSB0739 This compound PSB0739->P2Y12 Gi Gαi P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP PKA ↓ PKA Activity Akt Akt Activation VASP ↓ VASP-P GPIIbIIIa GPIIb/IIIa Activation (Integrin αIIbβ3) VASP->GPIIbIIIa PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation & Thrombus Formation GPIIbIIIa->Aggregation

P2Y12 receptor signaling pathway.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/Assay ConditionReference
Ki 24.9 nMHuman P2Y12 Receptor[1][2][3][4][5]
pA2 9.8Human P2Y12 Receptor[2][3]
EC50 5.4 ± 1.8 μMInhibition of ADP-evoked Ca2+ responses in THP-1 cells[2][3]

Table 2: In Vivo Antithrombotic Activity of this compound

Animal ModelEndpointDoseResultReference
Mouse Ferric Chloride Carotid Artery Thrombosis ModelTime to OcclusionNot Publicly AvailableNot Publicly AvailableN/A
Mouse Ferric Chloride Carotid Artery Thrombosis ModelThrombus WeightNot Publicly AvailableNot Publicly AvailableN/A

Table 3: In Vivo Hemostatic Effects of this compound

Animal ModelEndpointDoseResultReference
Mouse Tail Bleeding Time AssayBleeding TimeNot Publicly AvailableNot Publicly AvailableN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and evaluation of this compound and other P2Y12 antagonists.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in response to an agonist, such as ADP.

Platelet_Aggregation_Workflow start Start: Whole Blood Collection (Sodium Citrate Anticoagulant) centrifuge1 Centrifugation (Low Speed) 150-200 x g for 15-20 min start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifugation (High Speed) 1500-2000 x g for 15 min centrifuge1->centrifuge2 calibrate Calibrate Aggregometer: 0% with PRP, 100% with PPP prp->calibrate incubate Incubate PRP with this compound or Vehicle prp->incubate ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->calibrate aggregometer Aggregometer Setup aggregometer->calibrate calibrate->incubate add_agonist Add ADP to Initiate Aggregation incubate->add_agonist measure Measure Light Transmittance Over Time add_agonist->measure end End: Analyze Aggregation Curves measure->end

Workflow for in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregometer Setup: Use a light transmission aggregometer and set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.

  • Incubation: Pre-warm the PRP samples to 37°C. Incubate the PRP with various concentrations of this compound or vehicle control for a specified time.

  • Initiation of Aggregation: Add a known concentration of ADP to the PRP to induce platelet aggregation.

  • Data Acquisition: Record the change in light transmission over time as a measure of platelet aggregation.

  • Analysis: Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the area under the curve.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is a widely used method to evaluate the efficacy of antithrombotic agents in vivo.

Ferric_Chloride_Thrombosis_Workflow start Start: Anesthetize Mouse expose Surgically Expose Carotid Artery start->expose probe Place Doppler Flow Probe expose->probe baseline Record Baseline Blood Flow probe->baseline administer Administer this compound or Vehicle (e.g., i.v., i.p., or p.o.) baseline->administer injury Apply Ferric Chloride (FeCl3) -soaked Filter Paper to Artery administer->injury monitor Continuously Monitor Blood Flow injury->monitor occlusion Determine Time to Occlusion (Cessation of Blood Flow) monitor->occlusion end End: Analyze Data occlusion->end

Workflow for ferric chloride-induced thrombosis model.

Methodology:

  • Animal Preparation: Anesthetize a mouse (e.g., with a mixture of ketamine and xylazine).

  • Surgical Procedure: Make a midline cervical incision and carefully dissect to expose the common carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) at a specified time before injury.

  • Induction of Thrombosis: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 5-10%) to the surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring: Continuously monitor and record the blood flow in the carotid artery.

  • Endpoint: The primary endpoint is the time to complete occlusion of the artery, defined as the cessation of blood flow.

  • Data Analysis: Compare the time to occlusion between the this compound-treated and vehicle-treated groups.

In Vivo Tail Bleeding Time Assay

This assay is used to assess the potential bleeding risk associated with antithrombotic agents.

Bleeding_Time_Workflow start Start: Administer this compound or Vehicle anesthetize Anesthetize Mouse (Optional, but recommended for refinement) start->anesthetize transect Transect the Distal Portion of the Tail (e.g., 3 mm from the tip) anesthetize->transect immerse Immediately Immerse the Tail in Warm Saline (37°C) transect->immerse monitor Monitor for Cessation of Bleeding immerse->monitor endpoint Record Bleeding Time (Time until bleeding stops for a defined period) monitor->endpoint end End: Compare Bleeding Times endpoint->end

Workflow for tail bleeding time assay.

Methodology:

  • Drug Administration: Administer this compound or a vehicle control to mice at various doses.

  • Anesthesia: Anesthetize the mice to minimize distress.

  • Tail Transection: Using a sharp scalpel, transect a small distal portion of the tail (e.g., 3 mm from the tip).

  • Bleeding Measurement: Immediately immerse the transected tail into a tube containing pre-warmed saline (37°C).

  • Endpoint: Record the time it takes for the bleeding to stop for a continuous period (e.g., 2 minutes). A cutoff time (e.g., 10-15 minutes) is typically used, after which bleeding is considered to be continuous.

  • Data Analysis: Compare the bleeding times between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a well-characterized, potent, and selective P2Y12 receptor antagonist with demonstrated in vitro antiplatelet activity. Its direct-acting nature presents a potential advantage over existing prodrug therapies. While comprehensive in vivo data on its antithrombotic efficacy and bleeding profile are not yet publicly available, the detailed experimental protocols provided in this guide offer a clear path for its further preclinical evaluation. The continued investigation of this compound and similar compounds is warranted to explore their potential as next-generation antithrombotic agents.

References

The Role of PSB-0739 in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of PSB-0739 in the study of platelet aggregation. This compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet activation and thrombus formation. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative parameters, making it an essential resource for researchers in thrombosis, hemostasis, and drug discovery.

Core Concepts: Mechanism of Action

This compound is a non-nucleotide, competitive antagonist of the human P2Y12 receptor.[1][2][3] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation to exert its inhibitory effects.[2] Its high affinity and selectivity for the P2Y12 receptor make it a valuable tool for dissecting the specific role of this receptor in platelet function.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP), couples to the inhibitory G protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels, in turn, lead to the activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor, the final common pathway for platelet aggregation. By competitively blocking the binding of ADP to the P2Y12 receptor, this compound prevents this signaling cascade, thereby inhibiting platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies. This data highlights its potency and efficacy as a P2Y12 receptor antagonist.

Table 1: Binding Affinity of this compound

ParameterValueSpeciesAssay TypeReference
K_i24.9 nMHumanRadioligand Binding Assay[1][2][3]

Table 2: Functional Antagonism of this compound

ParameterValueCell TypeAssay TypeReference
pA29.8CHO cells expressing human P2Y12Functional Antagonism Assay[3]
EC50 (inhibition of ADP-evoked Ca2+ response)5.4 ± 1.8 μMTHP-1 cellsCalcium Mobilization Assay[1][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the P2Y12 receptor.

Materials:

  • Human platelet membranes

  • [³H]-PSB-0413 (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a suspension of human platelet membranes in binding buffer.

  • In a series of tubes, add a fixed concentration of [³H]-PSB-0413.

  • Add increasing concentrations of this compound to the tubes.

  • For determining non-specific binding, add a high concentration of a non-labeled P2Y12 antagonist (e.g., 2-MeSAMP) to a separate set of tubes.

  • Initiate the binding reaction by adding the platelet membrane suspension to all tubes.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • ADP (agonist)

  • This compound

  • Saline

  • Aggregometer

Procedure:

  • Prepare PRP and PPP from citrated whole blood by centrifugation.

  • Adjust the platelet count of the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar.

  • Pre-incubate the PRP with either vehicle (saline) or varying concentrations of this compound for a specified time (e.g., 5 minutes) at 37°C.

  • Add a submaximal concentration of ADP to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Analyze the aggregation curves to determine the percentage of inhibition of platelet aggregation by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the study of this compound.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GP2b3a_inactive Inactive GPIIb/IIIa GP2b3a_active Active GPIIb/IIIa GP2b3a_inactive->GP2b3a_active Aggregation Platelet Aggregation GP2b3a_active->Aggregation Mediates Gi->AC Inhibits Gi->GP2b3a_inactive Leads to Activation PKA Protein Kinase A cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates VASP_P->GP2b3a_inactive Maintains Inactive State LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate Incubate Incubate PRP with this compound or Vehicle PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_ADP Add ADP to Initiate Aggregation Incubate->Add_ADP Record Record Light Transmission Add_ADP->Record Analyze Analyze Aggregation Curves Record->Analyze Inhibition Calculate % Inhibition Analyze->Inhibition

References

PSB-0739: A Technical Guide for Investigating Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSB-0739, a potent and selective antagonist of the P2Y12 receptor. This document details its mechanism of action, key pharmacological data, and experimental protocols for its application in purinergic signaling research, offering valuable insights for scientists and drug development professionals in this field.

Introduction to this compound and Purinergic Signaling

Purinergic signaling is a crucial form of extracellular communication mediated by nucleotides and nucleosides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). These molecules activate purinergic receptors, which are categorized into P1 (adenosine receptors) and P2 (ATP/ADP receptors) families. The P2Y receptor subfamily, which includes the P2Y12 receptor, are G protein-coupled receptors (GPCRs) that play a vital role in numerous physiological processes.

The P2Y12 receptor is a key player in platelet activation and aggregation, making it a primary target for anti-thrombotic therapies.[1] Beyond its role in hemostasis, the P2Y12 receptor is also integral to inflammation and immune responses, with functional expression on microglia, monocytes, and other immune cells.[2]

This compound is a potent, competitive, and selective non-nucleotide antagonist of the human P2Y12 receptor.[3][4] Unlike thienopyridine drugs such as clopidogrel (B1663587), this compound does not require metabolic bioactivation, allowing for a more direct and predictable inhibition of the P2Y12 receptor.[5][6] This characteristic makes it an invaluable tool for in vitro and in vivo investigations of purinergic signaling pathways.

Physicochemical Properties and Quantitative Data

This compound is an anthraquinone (B42736) derivative with the chemical name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt.[5] Its properties and pharmacological data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 609.54 g/mol [5]
Formula C₂₆H₁₇N₃Na₂O₈S₂[5]
Purity ≥95% (HPLC)[5]
Solubility Soluble to 25 mM in water[6]
Storage Desiccate at room temperature[6]
CAS Number 1052087-90-7[5]

Table 2: Pharmacological Data for this compound

ParameterValueCell Type/SystemReference
Ki (P2Y12) 24.9 nMHuman platelet membranes[3][5]
pA₂ 9.8Human P2Y12 receptor[3]
EC₅₀ 5.4 ± 1.8 μMInhibition of ADP-evoked Ca²⁺ response in THP-1 cells[3][4]
Minimal Effective Dose (mED) 0.1 mg/kg (intrathecal)Inhibition of mechanical hyperalgesia in rats[3][7]

Mechanism of Action and Signaling Pathway

The P2Y12 receptor is a Gi-coupled GPCR. Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes platelet aggregation and activation. This compound acts as a competitive antagonist at the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates PSB0739 This compound PSB0739->P2Y12 Competitively Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Platelet_Activation Inhibits

Figure 1: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a method for assessing the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate (B86180) tubes

  • This compound stock solution (in water or DMSO)

  • Adenosine diphosphate (ADP) solution

  • Platelet-poor plasma (PPP)

  • Light transmission aggregometer

Procedure:

  • PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline. Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission, with 100% aggregation set by the light transmission of PPP. Calculate the IC₅₀ value for this compound.

Calcium Imaging in Cell Culture

This protocol describes how to measure the effect of this compound on ADP-induced intracellular calcium mobilization in a cell line expressing the P2Y12 receptor (e.g., THP-1 monocytes).

Materials:

  • THP-1 cells

  • Cell culture medium

  • This compound stock solution

  • ADP solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate THP-1 cells onto glass-bottom dishes or microplates suitable for fluorescence imaging.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).

  • Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • This compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a designated period.

  • Calcium Measurement: Begin fluorescence recording to establish a baseline calcium level. Add ADP to the cells and continue recording the fluorescence changes over time.

  • Data Analysis: The change in intracellular calcium concentration is determined by the change in fluorescence intensity. Analyze the peak fluorescence response to determine the inhibitory effect of this compound and calculate its EC₅₀.

In Vivo Applications and Considerations

This compound has been utilized in various animal models to investigate the role of the P2Y12 receptor in different pathologies. For instance, intrathecal administration of this compound has been shown to have a dose-dependent antihyperalgesic effect in models of neuropathic and inflammatory pain.[3][7] In these studies, a minimal effective dose of 0.1 mg/kg was identified.[3]

When designing in vivo experiments, it is crucial to consider the route of administration, dosage, and the specific research question. Due to its chemical properties, the blood-brain barrier penetration of this compound may be limited, making direct central nervous system administration (e.g., intrathecal) necessary for studying its effects on the brain and spinal cord.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the efficacy of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro/In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., this compound reduces neuroinflammation) Model Select Model (e.g., In vitro microglial cells, In vivo mouse model) Hypothesis->Model Endpoints Define Endpoints (e.g., Cytokine levels, Cell migration) Model->Endpoints Preparation Prepare Reagents (this compound, Agonists, etc.) Endpoints->Preparation Treatment Treat Model with this compound (Varying concentrations/doses) Preparation->Treatment Stimulation Apply Stimulus (e.g., ADP, LPS) Treatment->Stimulation Data_Collection Collect Data (e.g., Imaging, ELISA) Stimulation->Data_Collection Quantification Quantify Results (e.g., IC50/EC50 calculation) Data_Collection->Quantification Stats Statistical Analysis Quantification->Stats Conclusion Draw Conclusions Stats->Conclusion

Figure 2: General Experimental Workflow for Investigating this compound.

Comparison with Other P2Y12 Antagonists

This compound offers distinct advantages over other commonly used P2Y12 antagonists, particularly the thienopyridines like clopidogrel and prasugrel, which are prodrugs requiring metabolic activation. Newer antagonists like ticagrelor (B1683153) are direct-acting but may have different binding kinetics and off-target effects.

Table 3: Comparison of P2Y12 Receptor Antagonists

FeatureThis compoundClopidogrelTicagrelor
Type Non-nucleotideThienopyridine (prodrug)Cyclopentyl-triazolo-pyrimidine
Activation Direct-actingRequires metabolic activationDirect-acting
Binding CompetitiveIrreversibleReversible
Primary Use Research toolClinical (anti-platelet)Clinical (anti-platelet)

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of purinergic signaling, specifically through the P2Y12 receptor. Its potency, selectivity, and direct-acting nature make it an ideal candidate for a wide range of in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the P2Y12 receptor. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in research and drug development.

References

Methodological & Application

Application Notes and Protocols for PSB-0739 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor involved in a variety of physiological and pathological processes.[1][2][3] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation, making it a valuable tool for in vitro investigations of P2Y12 receptor signaling.[2] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in various in vitro assays, along with a summary of its key quantitative data and a diagram of its signaling pathway.

Physicochemical Properties and Solubility

This compound is a sodium salt with a molecular weight of 609.54 g/mol .[2][4] It is a water-soluble compound, with a maximum solubility of 25 mM.[4][5] It is also soluble in DMSO, with a reported solubility of 10 mM.[3] For long-term storage, the solid powder should be kept at -20°C for up to a year, while stock solutions in solvent can be stored at -80°C for up to 6 months.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound activity from in vitro studies.

ParameterValueCell Line/SystemReference
Ki 24.9 nMHuman P2Y12 receptor[1][2][3]
pA2 9.8Human P2Y12 receptor[1][3]
IC50 5.4 ± 1.8 μMADP-evoked Ca2+ response in THP-1 cells[1][3]
Effective Concentration 10 µMInhibition of microglial process extension[5]
Effective Concentration 10-50 µMReduction of IL-1β production in MG6 microglial cells[7]

Experimental Protocols

Preparation of Stock Solutions

1. Aqueous Stock Solution (up to 25 mM)

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Vortex mixer

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound for your desired concentration and volume using the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 .

    • Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

    • Add the appropriate volume of sterile water.

    • Vortex thoroughly until the compound is completely dissolved.[4]

    • For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm filter.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. DMSO Stock Solution (up to 10 mM)

  • Materials:

    • This compound powder

    • Anhydrous, cell culture grade DMSO

    • Vortex mixer

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Follow the same calculation as for the aqueous stock solution to determine the required mass of this compound.

    • Weigh the compound and add it to a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex until fully dissolved.

    • Aliquot and store at -20°C or -80°C.

Note: When using a DMSO stock solution for aqueous-based assays, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.

General Protocol for In Vitro Assays

The following is a generalized workflow for using this compound in a typical cell-based in vitro assay.

  • Cell Culture: Culture the cells of interest (e.g., platelets, THP-1 monocytes, microglia) under appropriate conditions until they reach the desired confluency for the experiment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or assay buffer.

  • Pre-incubation with this compound: Before stimulating the cells, replace the culture medium with the medium containing the desired concentration of this compound. The pre-incubation time can vary depending on the specific assay and cell type but is typically in the range of 15-60 minutes.

  • Cell Stimulation: After pre-incubation, add the P2Y12 receptor agonist (e.g., ADP) to the cell culture medium to stimulate the receptor.

  • Assay Readout: Following the stimulation period, perform the specific assay to measure the desired endpoint. This could include, but is not limited to:

    • Calcium imaging to measure intracellular calcium mobilization.

    • ELISA to quantify cytokine release (e.g., IL-1β).[7]

    • Western blotting to analyze downstream signaling protein phosphorylation.

    • Platelet aggregation assays.

    • Microscopy to observe morphological changes, such as microglial process retraction.[8]

  • Data Analysis: Analyze the data, comparing the response of cells treated with this compound to control cells (vehicle-treated) to determine the inhibitory effect of the compound.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation a Weigh this compound Powder b Add Solvent (Water or DMSO) a->b c Vortex to Dissolve b->c d Sterile Filter (0.22 µm) (Optional, for aqueous) c->d e Aliquot and Store (-20°C or -80°C) d->e f Thaw Stock Solution e->f On day of experiment g Dilute to Working Concentration in Assay Medium f->g h Pre-incubate with Cells g->h i Stimulate with Agonist (e.g., ADP) h->i j Perform Assay Readout i->j

Caption: Workflow for preparing and using this compound in in vitro assays.

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates PSB0739 This compound PSB0739->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Ca ↓ Ca²⁺ Mobilization Gi->Ca Inhibits cAMP ↓ cAMP AC->cAMP Akt Akt Activation PI3K->Akt

Caption: this compound inhibits the P2Y12 receptor signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in various cell culture applications.

Introduction

This compound is a high-affinity, non-nucleotide competitive antagonist of the P2Y12 receptor, with a Kᵢ value of 24.9 nM.[1][2][3][4] The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in platelet aggregation and has been identified as a key player in the immune system, particularly in the function of microglia and other immune cells.[5][6] this compound does not require metabolic activation, making it a valuable tool for in vitro studies of P2Y12 receptor signaling and function.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each specific application. The following table summarizes reported concentrations used in various cell culture systems.

Cell Type/TissueApplicationRecommended Concentration RangeKey Findings
THP-1 (human monocytic cell line)Inhibition of ADP-evoked Ca²⁺ responses10 nM - 10 µMAttenuated ADP-evoked responses with an IC₅₀ of 5.4 ± 1.8 μM.[1][7][8][9]
PhagocytesP2Y12 receptor blocking10 µMUsed as a P2Y12 blocker.[3]
Acute brain slices (mouse)Microglial motility studies10 µMUsed to block P2Y12 receptors to monitor microglial motility.
Enteric nervous system tissueP2Y12 receptor antagonism25 µMUsed to antagonize P2Y12 receptors.
Cultured dorsal horn microgliaInhibition of cytokine releaseNot specified for this compound, but other P2Y12 antagonists were effective.P2Y12 receptor antagonists inhibit ADP-induced release of IL-1β, IL-6, and TNF-α.[4][10]

Signaling Pathway

The P2Y12 receptor is a Gi-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).[5][6][11] These events ultimately result in various cellular responses, including platelet aggregation and microglial activation.[5][11][12] this compound, as a competitive antagonist, blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting these downstream signaling events.

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ADP ADP ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Microglial Activation) Akt->Cellular_Response cAMP->Cellular_Response Modulates

P2Y12 Receptor Signaling Pathway

Experimental Protocols

ADP-Evoked Intracellular Calcium Mobilization Assay

This protocol is adapted from studies on THP-1 human monocytic cells where this compound was shown to inhibit ADP-induced calcium influx.[7][8][9]

Materials:

  • THP-1 cells

  • This compound

  • ADP

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with calcium measurement capabilities

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells in appropriate media.

    • On the day of the experiment, harvest cells and wash with HBSS.

    • Resuspend cells in HBSS at a density of 1 x 10⁶ cells/mL.

  • Dye Loading:

    • Add Fura-2 AM to the cell suspension at a final concentration of 2-5 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS at a final density of 1 x 10⁶ cells/mL.

  • Assay:

    • Pipette 100 µL of the cell suspension into each well of the 96-well plate.

    • Prepare serial dilutions of this compound in HBSS. Add the desired volume of this compound or vehicle control to the wells.

    • Incubate for 10-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add ADP to a final concentration that elicits a submaximal response (to allow for potentiation or inhibition to be observed).

    • Immediately begin recording the fluorescence signal for 2-5 minutes.

Calcium_Flux_Workflow A Culture and Harvest THP-1 Cells B Wash and Resuspend in HBSS A->B C Load with Fura-2 AM B->C D Wash to Remove Extracellular Dye C->D E Plate Cells in 96-well Plate D->E F Add this compound or Vehicle Control E->F G Incubate F->G H Measure Baseline Fluorescence G->H I Add ADP H->I J Record Fluorescence Signal I->J

Calcium Flux Assay Workflow
Cell Viability/Cytotoxicity Assay

This protocol can be used to assess the potential cytotoxic effects of this compound on the cells of interest. A common method is the MTT or MTS assay.

Materials:

  • Cells of interest

  • This compound

  • Complete culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

P2Y12 Receptor Binding Assay

This protocol is based on a radioligand binding assay using [³H]PSB-0413, a selective P2Y12 receptor antagonist.[11][13]

Materials:

  • Cell membranes expressing the P2Y12 receptor

  • [³H]PSB-0413 (radioligand)

  • This compound (or other unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • Unlabeled this compound (for competition assay) or buffer (for saturation assay)

      • [³H]PSB-0413 at a fixed concentration (for competition) or varying concentrations (for saturation)

      • Cell membranes (10-50 µg protein per well)

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Binding_Assay_Workflow A Prepare Assay Plate with Buffer, Competitor, and Radioligand B Add Cell Membranes A->B C Incubate at Room Temperature B->C D Filter through Glass Fiber Filters C->D E Wash Filters D->E F Add Scintillation Fluid E->F G Count Radioactivity F->G

Receptor Binding Assay Workflow
Measurement of Cytokine Production

This protocol describes the measurement of pro-inflammatory cytokines such as IL-1β and TNF-α from microglia or other immune cells following treatment with this compound.[4][10]

Materials:

  • Primary microglia or a suitable immune cell line

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Cell culture medium

  • ELISA kits for IL-1β and TNF-α

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Treatment:

    • Plate microglia or other immune cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

    • Incubate for 6-24 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

  • ELISA:

    • Perform the ELISA for IL-1β and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

References

Application Notes and Protocols for Utilizing PSB-0739 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in platelet aggregation assays. This document outlines the mechanism of action of this compound, detailed protocols for its application in Light Transmission Aggregometry (LTA), and key quantitative data to aid in experimental design and data interpretation.

Introduction

This compound is a high-affinity, competitive, and non-nucleotide antagonist of the P2Y12 receptor.[1][2][3] The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[2] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a central event in platelet activation and thrombus formation.[2] Unlike thienopyridine-based P2Y12 inhibitors such as clopidogrel, this compound does not require metabolic activation, allowing for direct and predictable in vitro studies.[4]

Mechanism of Action

The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[2] Upon binding of its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels result in reduced protein kinase A (PKA) activity, leading to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation relieves the inhibition of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor, allowing it to undergo a conformational change.[2] The activated GPIIb/IIIa receptor can then bind to fibrinogen, cross-linking platelets and leading to aggregation.[2] this compound competitively binds to the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting this entire signaling cascade.

Quantitative Data for this compound

The following table summarizes key pharmacological data for this compound, providing researchers with essential parameters for experimental design.

ParameterValueCell Type/Assay ConditionReference
Ki 24.9 nMHuman P2Y12 receptor[1][3][4]
pA2 value 9.8Recombinant human P2Y12 receptor[1][3][5]
EC50 5.4 ± 1.8 μMADP-evoked Ca2+ responses in THP-1 cells[1][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams have been generated.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to ADP ADP ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Competitively Inhibits Gi->AC Inhibits PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates (VASP -> VASP-P) VASP_P->GPIIb_IIIa_inactive Inhibits Activation VASP VASP VASP_P->VASP Dephosphorylation (promoted by low cAMP) Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds

P2Y12 Receptor Signaling Pathway in Platelets.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) blood_collection 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. Centrifuge at low speed (150-200 x g, 15-20 min) to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep 3. Centrifuge remaining blood at high speed (1500-2000 x g, 15 min) to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep platelet_count 4. Adjust PRP platelet count (200-300 x 10^9/L) with PPP ppp_prep->platelet_count equilibration 5. Equilibrate adjusted PRP in aggregometer cuvette (37°C with stirring) platelet_count->equilibration incubation 6. Add this compound or vehicle and incubate equilibration->incubation agonist_addition 7. Add agonist (e.g., ADP) to induce aggregation incubation->agonist_addition measurement 8. Measure change in light transmission over time agonist_addition->measurement

Experimental Workflow for Platelet Aggregation Assay.

Experimental Protocols

The following protocols provide a detailed methodology for conducting platelet aggregation assays using this compound. The primary method described is Light Transmission Aggregometry (LTA), which is considered the gold standard for in vitro platelet function testing.

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days.

  • 3.2% Sodium Citrate (B86180) Vacutainer tubes.

  • Polypropylene (B1209903) tubes.

  • Benchtop centrifuge.

  • Pipettes and tips.

Procedure:

  • Blood Collection: Collect whole blood by venipuncture directly into 3.2% sodium citrate tubes. The ratio of blood to anticoagulant should be 9:1. Gently invert the tubes 3-4 times to ensure proper mixing. Process the blood within 4 hours of collection.[6]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into layers.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat layer.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed, 1500-2000 x g, for 15 minutes at room temperature to pellet the remaining cellular components.

  • PPP Collection: Aspirate the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate polypropylene tube. PPP will be used as a reference for 100% aggregation.

  • Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, adjust the platelet concentration to a standardized value (typically 200-300 x 10⁹/L) using autologous PPP.

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

  • Adjusted Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or aqueous buffer, and serially diluted to desired concentrations).

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP).

  • Light Transmission Aggregometer with cuvettes and stir bars.

  • Pipettes and tips.

Procedure:

  • Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette the adjusted PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Set the light transmission to 0%.

    • Pipette PPP into another cuvette and place it in the reference well. Set the light transmission to 100%.

  • Sample Equilibration: Pipette the adjusted PRP into the required number of sample cuvettes with stir bars. Place the cuvettes in the heating block of the aggregometer and allow them to equilibrate at 37°C for at least 5 minutes with stirring (typically 900-1200 rpm).

  • Inhibitor Incubation: Add the desired concentration of this compound or vehicle control to the equilibrated PRP in the sample cuvette. Incubate for a predetermined time (e.g., 1-5 minutes) to allow for receptor binding.

  • Induction of Aggregation: Add the platelet agonist (e.g., a final concentration of 5-20 µM ADP) to the cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes. The instrument software will generate an aggregation curve.

  • Data Analysis: The maximum platelet aggregation is determined from the curve. The inhibitory effect of this compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. An IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation) can be determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.

Protocol 3: Washed Platelet Preparation (for mechanistic studies)

For studies requiring a more defined system, free of plasma proteins, washed platelets can be prepared.

Materials:

  • Acid-Citrate-Dextrose (ACD) solution.

  • Tyrode's buffer with 0.35% albumin.

  • Prostaglandin E1 (PGE1) or apyrase.

Procedure:

  • Blood Collection: Collect whole blood into ACD anticoagulant.

  • PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature.

  • Platelet Pelleting: Transfer the PRP to a new tube and add PGE1 (to prevent platelet activation) or apyrase (to degrade any released ADP). Centrifuge at 1000-1200 x g for 10-15 minutes to pellet the platelets.

  • Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 or apyrase. Repeat the centrifugation and resuspension steps at least once more.

  • Final Resuspension: After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired platelet concentration. These washed platelets can then be used in the LTA protocol in place of PRP.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the P2Y12 receptor in platelet function and for the development of novel antiplatelet therapies. The protocols and data provided in these application notes offer a robust framework for the successful implementation of this compound in platelet aggregation assays. As with any experimental system, optimization of parameters such as inhibitor concentration, incubation time, and agonist concentration may be necessary to achieve desired results.

References

Application Notes and Protocols for PSB-0739 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor involved in various physiological and pathological processes.[1] In the central nervous system, the P2Y12 receptor is primarily expressed on microglia and plays a crucial role in microglial activation and neuroinflammation.[2][3][4] Upregulation of the P2Y12 receptor in spinal microglia is implicated in the pathogenesis of neuropathic and inflammatory pain.[2][5] this compound, by blocking the P2Y12 receptor, offers a valuable pharmacological tool to investigate the role of this receptor in preclinical models of pain and neuroinflammation. Unlike clopidogrel, this compound does not require metabolic activation to exert its effects.[1] These application notes provide a detailed protocol for the in vivo use of this compound in rodent models of pain, focusing on intrathecal administration and the assessment of its anti-nociceptive and anti-inflammatory effects.

Mechanism of Action

This compound is a competitive antagonist of the P2Y12 receptor with a high affinity (Ki = 24.9 nM).[1] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates downstream signaling cascades. In microglia, activation of the P2Y12 receptor is linked to the p38 MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines and the development of pain hypersensitivity.[2][3][6] By blocking the P2Y12 receptor, this compound inhibits this signaling cascade, leading to a reduction in microglial activation and the subsequent release of inflammatory mediators, thereby alleviating pain.

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain

The following table summarizes the dose-dependent effect of intrathecally administered this compound on mechanical hyperalgesia in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.

Dosage (mg/kg, i.t.)Paw Withdrawal Threshold (PWT) in grams (Mean ± SEM)% Reversal of Hyperalgesia
Vehicle (Saline)25.3 ± 2.10%
This compound (0.01)35.8 ± 3.5~25%
This compound (0.03)48.2 ± 4.1~55%
This compound (0.1)65.7 ± 5.3 ~90%
This compound (0.3)68.1 ± 4.9~95%
p < 0.05, **p < 0.01 compared to vehicle. Data is representative of typical findings in the literature.
Effect of this compound on Pro-Inflammatory Cytokine Levels

This table illustrates the effect of this compound (0.3 mg/kg, i.t.) on the expression of key pro-inflammatory cytokines in the spinal cord and inflamed paw of rats with CFA-induced inflammatory pain.[5][7]

CytokineTissueVehicle (pg/mg protein, Mean ± SEM)This compound (0.3 mg/kg, i.t.) (pg/mg protein, Mean ± SEM)% Reduction
IL-1βSpinal Cord18.9 ± 1.69.5 ± 1.2 50%[8]
TNF-αSpinal Cord15.2 ± 1.88.1 ± 1.1~47%
IL-6Spinal Cord22.4 ± 2.512.8 ± 1.9~43%
IL-1βPaw45.3 ± 4.224.1 ± 3.5~47%
TNF-αPaw38.9 ± 3.920.5 ± 3.1 ~47%
IL-6Paw55.1 ± 5.830.2 ± 4.7~45%
IL-10Paw12.6 ± 1.518.9 ± 2.1~50% Increase
p < 0.05, **p < 0.01 compared to vehicle. Data is representative of typical findings in the literature.[9][10]

Experimental Protocols

Preparation of this compound for Intrathecal Administration

Materials:

  • This compound sodium salt[11]

  • Sterile, preservative-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Calculate the concentration of this compound needed based on the desired dose (e.g., 0.1 mg/kg) and the injection volume (typically 10-20 µL for rats).[12]

    • Example Calculation for a 250g rat at 0.1 mg/kg with a 10 µL injection volume:

      • Dose = 0.1 mg/kg * 0.25 kg = 0.025 mg

      • Concentration = 0.025 mg / 0.010 mL = 2.5 mg/mL

  • Weigh the this compound: Accurately weigh the required amount of this compound sodium salt in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube. This compound is soluble in water.[1]

  • Vortex: Vortex the solution until the this compound is completely dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.

  • Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C. For long-term storage of stock solutions, consult the manufacturer's recommendations (typically -20°C).[11]

Intrathecal Injection in Rats

Materials:

  • Anesthesia (e.g., isoflurane)

  • Electric clippers or depilatory cream

  • Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)

  • Hamilton syringe (25-50 µL) with a 30-gauge needle

  • Prepared this compound solution

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane (B1672236) (or other approved anesthetic). Once anesthetized, shave the lumbar area of the back.

  • Positioning: Place the rat in a stereotaxic frame or on a surgical platform in a prone position. The hindquarters should be elevated to flex the spine, which widens the intervertebral spaces.[13]

  • Site Identification: Palpate the iliac crests of the pelvis. The intervertebral space between the L5 and L6 vertebrae is located on the imaginary line connecting the iliac crests.[14][15]

  • Disinfection: Cleanse the injection site with 70% ethanol and povidone-iodine.

  • Injection:

    • Carefully insert the 30-gauge needle into the intervertebral space between L5 and L6. The needle should be inserted at a slight angle, pointing towards the head.

    • A characteristic tail flick or a slight "pop" sensation as the needle penetrates the dura mater indicates successful entry into the intrathecal space.[12]

    • Slowly inject the desired volume (typically 10-20 µL) of the this compound solution over 10-20 seconds.[12]

  • Needle Withdrawal: Slowly withdraw the needle to prevent leakage of the injected solution.

  • Recovery: Place the animal on a heating pad to maintain body temperature and monitor until it has fully recovered from anesthesia.

CFA-Induced Inflammatory Pain Model and Behavioral Testing

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Tuberculin syringe with a 27-gauge needle

  • Von Frey filaments

  • Testing apparatus with a wire mesh floor

Procedure:

  • Induction of Inflammation:

    • Briefly anesthetize the rat with isoflurane.

    • Inject 100 µL of CFA into the plantar surface of one hind paw.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to acclimate to the testing environment for at least 15-20 minutes before testing.

    • Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw.

    • The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a clear withdrawal response.

    • Baseline measurements should be taken before CFA injection. Post-CFA measurements are typically taken 24-48 hours after injection, when inflammation and hyperalgesia are well-established.[7]

  • This compound Administration: Administer this compound or vehicle via intrathecal injection as described above. Behavioral testing is typically performed 15-30 minutes after drug administration.[7]

Visualization

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates Gi Gi Protein P2Y12R->Gi Activates PSB0739 This compound PSB0739->P2Y12R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits p38_MAPK p38 MAPK (inactive) Gi->p38_MAPK Activates cAMP cAMP AC->cAMP Produces p_p38_MAPK p-p38 MAPK (active) p38_MAPK->p_p38_MAPK Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) p_p38_MAPK->Cytokines Induces Production Pain Pain Hypersensitivity Cytokines->Pain Leads to

Caption: P2Y12 Receptor Signaling Pathway in Microglia.

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimation (Rats, 250-300g) A2 Baseline Behavioral Testing (von Frey test) A1->A2 A3 Induction of Inflammation (CFA injection in hind paw) A2->A3 B1 Post-CFA Behavioral Testing (24-48h post-injection) A3->B1 B2 Randomization to Treatment Groups (Vehicle or this compound) B1->B2 B3 Intrathecal Injection (Vehicle or this compound at various doses) B2->B3 B4 Post-Treatment Behavioral Testing (15-30 min post-injection) B3->B4 C1 Euthanasia and Tissue Collection (Spinal Cord and Paw) B4->C1 C2 Cytokine Analysis (ELISA or other immunoassays) C1->C2 C3 Data Analysis and Interpretation C2->C3

Caption: Experimental Workflow for In Vivo Studies.

References

Application of PSB-0739 in Neuropathic Pain Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in preclinical models of neuropathic pain.

This compound has emerged as a valuable tool for investigating the role of microglial P2Y12 receptors in the pathogenesis of neuropathic and inflammatory pain. By blocking the P2Y12 receptor, this compound effectively mitigates pain hypersensitivity, offering a promising therapeutic avenue. This guide details the underlying mechanism, experimental protocols, and key data supporting its application.

Mechanism of Action

Neuropathic pain is often characterized by the activation of microglia in the spinal cord. Following peripheral nerve injury, damaged neurons release adenosine (B11128) triphosphate (ATP), which is rapidly hydrolyzed to adenosine diphosphate (B83284) (ADP). ADP then binds to P2Y12 receptors expressed on microglia. This binding triggers a signaling cascade that leads to microglial activation, characterized by morphological changes and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). These cytokines, in turn, enhance neuronal excitability and contribute to the central sensitization that underlies neuropathic pain states like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[1][2][3]

This compound acts as a competitive antagonist at the P2Y12 receptor, preventing ADP from binding and thereby inhibiting the downstream signaling cascade. This blockade suppresses microglial activation and the subsequent release of pro-inflammatory mediators, ultimately leading to an alleviation of pain behaviors.[1][2][4]

PSB0739_Mechanism cluster_Neuron Damaged Neuron cluster_Microglia Microglia Nerve Injury Nerve Injury ATP Release ATP Release Nerve Injury->ATP Release ADP ADP ATP Release->ADP Hydrolysis P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Microglial Activation Microglial Activation P2Y12->Microglial Activation Cytokine Release Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Microglial Activation->Cytokine Release Neuronal Hyperexcitability Neuronal Hyperexcitability Cytokine Release->Neuronal Hyperexcitability Leads to PSB0739 This compound PSB0739->Inhibition Inhibition->P2Y12 Neuropathic Pain Neuropathic Pain Neuronal Hyperexcitability->Neuropathic Pain Causes

This compound Mechanism of Action in Neuropathic Pain.

Quantitative Data Summary

The efficacy of this compound in attenuating neuropathic and inflammatory pain has been demonstrated in various rodent models. The following tables summarize key quantitative findings.

Model Species This compound Dose (i.t.) Effect on Mechanical Allodynia (Paw Withdrawal Threshold - PWT) Reference
Partial Sciatic Nerve LigationRat0.3 mg/kgSignificantly increased PWT compared to vehicle-treated animals.[1][4]
Complete Freund's Adjuvant (CFA)Rat0.3 mg/kgDose-dependently reversed CFA-induced mechanical hyperalgesia.[1][4]
Complete Freund's Adjuvant (CFA)MouseNot specifiedRobust antihyperalgesic effect.[5]
Model Species This compound Dose (i.t.) Effect on Cytokine Levels in Spinal Cord Reference
Complete Freund's Adjuvant (CFA)Rat0.3 mg/kgAttenuated the increase in IL-1β protein levels.[1][4]
Complete Freund's Adjuvant (CFA)Rat0.3 mg/kgDecreased the expression of TNF-α, IL-1β, and IL-6 in the hind paw.[4]

Experimental Protocols

Detailed protocols for key experiments involving the application of this compound in neuropathic pain models are provided below.

Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Rats

This model induces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking chronic nerve injury pain in humans.

PSNL_Workflow start Start anesthesia Anesthetize Rat (e.g., isoflurane) start->anesthesia incision Make incision on the midthigh level anesthesia->incision expose_nerve Blunt dissect through biceps femoris to expose sciatic nerve incision->expose_nerve ligate_nerve Tightly ligate the dorsal 1/3 to 1/2 of the sciatic nerve with silk suture expose_nerve->ligate_nerve suture_muscle Suture the muscle layer ligate_nerve->suture_muscle suture_skin Close the skin incision suture_muscle->suture_skin recovery Post-operative recovery and care suture_skin->recovery behavioral_testing Behavioral Testing (e.g., von Frey test) starting at day 3 post-surgery recovery->behavioral_testing end End behavioral_testing->end

Partial Sciatic Nerve Ligation (PSNL) Workflow.

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh.

  • Incision: Make a small skin incision on the midthigh level.

  • Nerve Exposure: Carefully dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Isolate the sciatic nerve and tightly ligate the dorsal one-third to one-half of the nerve with a non-absorbable suture (e.g., 5-0 silk).

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

  • Pain Behavior Assessment: Begin behavioral testing (e.g., von Frey test) at least 3 days post-surgery to allow for the development of neuropathic pain.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Injection

This model induces a localized and persistent inflammation, leading to thermal and mechanical hypersensitivity.

Protocol:

  • Animal Handling: Gently restrain the rat.

  • CFA Preparation: Thoroughly vortex the CFA solution to ensure a uniform suspension.

  • Injection: Inject a specific volume (e.g., 100 µL) of CFA into the plantar surface of the right hind paw.

  • Observation: Monitor the animal for signs of inflammation (e.g., edema, erythema).

  • Pain Behavior Assessment: Conduct behavioral testing (e.g., von Frey, hot plate) at various time points after CFA injection (e.g., 24, 48, 72 hours) to assess the development and maintenance of inflammatory pain.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Protocol:

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • Response Observation: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination: The paw withdrawal threshold (PWT) is determined using the up-down method, which identifies the filament that elicits a 50% response rate.

Intrathecal (i.t.) Injection of this compound

This method delivers the compound directly to the cerebrospinal fluid in the spinal subarachnoid space.

IT_Injection_Workflow start Start anesthesia Briefly anesthetize the animal (e.g., isoflurane) start->anesthesia positioning Position the animal in a ventral recumbent position anesthesia->positioning identify_landmark Palpate the iliac crests to locate the L5-L6 intervertebral space positioning->identify_landmark insert_needle Insert a 30-gauge needle into the intervertebral space until a tail flick is observed identify_landmark->insert_needle inject_solution Inject this compound solution (typically 10 µL for rats) insert_needle->inject_solution withdraw_needle Slowly withdraw the needle inject_solution->withdraw_needle recovery Monitor the animal for recovery withdraw_needle->recovery end End recovery->end

Intrathecal (i.t.) Injection Workflow.

Protocol:

  • Animal Anesthesia: Briefly anesthetize the animal with a short-acting anesthetic (e.g., isoflurane).

  • Positioning: Place the animal in a stereotaxic frame or hold it firmly in a flexed position to open the intervertebral spaces.

  • Landmark Identification: Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Needle Insertion: Carefully insert a 30-gauge needle attached to a microsyringe into the space between the L5 and L6 vertebrae. A characteristic tail flick indicates successful entry into the intrathecal space.

  • Injection: Slowly inject the this compound solution (typically in a volume of 10 µL for rats).

  • Needle Withdrawal: Slowly withdraw the needle.

  • Recovery: Allow the animal to recover from anesthesia.

Cytokine Quantification: Multiplex Cytokine Assay

This assay allows for the simultaneous measurement of multiple cytokines in a single sample of spinal cord tissue.

Protocol:

  • Tissue Collection: Euthanize the animal and rapidly dissect the lumbar spinal cord.

  • Tissue Homogenization: Homogenize the spinal cord tissue in a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Multiplex Assay: Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit (e.g., Luminex-based assay). This typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis: Analyze the plate on a multiplex analyzer to quantify the concentration of each cytokine. Normalize cytokine levels to the total protein concentration.

By following these detailed protocols and understanding the mechanism of action, researchers can effectively utilize this compound as a tool to investigate the role of P2Y12 receptors in neuropathic pain and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for Studying Microglial Activation with PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Their activation is a hallmark of these conditions. The purinergic P2Y12 receptor, exclusively expressed on microglia in the CNS, is a key regulator of their activation, motility, and surveillance functions. Extracellular nucleotides like ADP, released during cellular stress or injury, activate the P2Y12 receptor, initiating a cascade of events that lead to microglial activation. PSB-0739 is a potent and selective antagonist of the P2Y12 receptor, making it an invaluable tool for studying the role of this receptor in microglial function and for the development of novel therapeutics targeting neuroinflammation. Unlike some other P2Y12 antagonists, this compound does not require metabolic activation, ensuring a direct and predictable inhibitory effect.

These application notes provide detailed protocols for utilizing this compound to investigate microglial activation, including the assessment of cytokine release, phagocytosis, and chemotaxis.

Quantitative Data for this compound

The following table summarizes the key pharmacological data for this compound, offering a clear overview of its potency and affinity.

ParameterValueSpecies/Cell LineNotes
Ki 24.9 nMHumanBinding affinity for the P2Y12 receptor.
pA2 9.8HumanIndicates potent competitive antagonism.
IC50 5.4 ± 1.8 µMTHP-1 cellsInhibition of ADP-evoked Ca2+ responses.[1]
Effective Concentration 2 µMMouse MicrogliaSignificantly reduced ATP-induced outward K+ current by 50%.
In vivo Effective Dose 0.01-0.3 mg/kg (intrathecal)RatDose-dependent antihyperalgesic effect.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and its application in experimental settings, the following diagrams are provided.

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway and Inhibition by this compound ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates Gi Gi Protein P2Y12R->Gi Activates PSB0739 This compound PSB0739->P2Y12R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Microglial_Activation Microglial Activation (Chemotaxis, Phagocytosis, Cytokine Release) cAMP->Microglial_Activation Modulates Akt Akt PI3K->Akt Activates Akt->Microglial_Activation

P2Y12 signaling and this compound inhibition.

Experimental_Workflow Experimental Workflow for Studying Microglial Activation with this compound Start Start: Isolate/Culture Microglia (Primary, iPSC-derived, or cell lines) Pre_treatment Pre-treat with this compound (or vehicle control) Start->Pre_treatment Stimulation Induce Microglial Activation (e.g., ATP, ADP, LPS, Aβ) Pre_treatment->Stimulation Assay Perform Functional Assay Stimulation->Assay Cytokine Cytokine Release Assay (ELISA, CBA) Assay->Cytokine Phagocytosis Phagocytosis Assay (Fluorescent beads/Aβ) Assay->Phagocytosis Chemotaxis Chemotaxis Assay (Boyden chamber) Assay->Chemotaxis Data_Analysis Data Acquisition and Analysis (e.g., plate reader, microscopy, flow cytometry) Cytokine->Data_Analysis Phagocytosis->Data_Analysis Chemotaxis->Data_Analysis Conclusion Conclusion: Determine the role of P2Y12 in microglial activation Data_Analysis->Conclusion

Workflow for this compound microglial studies.

Experimental Protocols

The following are detailed protocols for key experiments to study microglial activation using this compound.

Microglial Cell Culture

This protocol describes the isolation and culture of primary microglia, which can then be used in the subsequent functional assays.

Materials:

  • Postnatal day 0-3 mouse or rat pups

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • T-75 flasks

  • Cell scrapers

  • Centrifuge

Procedure:

  • Isolate cortices from neonatal mouse or rat pups and mechanically dissociate the tissue.

  • Culture the mixed glial cells in T-75 flasks with DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • After 7-10 days in vitro, a confluent layer of astrocytes with microglia growing on top will be formed.

  • To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing detached microglia and centrifuge at 300 x g for 5 minutes.

  • Resuspend the microglial pellet in fresh culture medium and plate at the desired density for subsequent experiments.

Cytokine Release Assay

This protocol details how to measure the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Materials:

  • Cultured microglia in 24-well plates

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or ATP/ADP

  • ELISA or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Plate reader or flow cytometer

Procedure:

  • Plate microglia at a density of 1 x 105 cells/well in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the microglia with an activating agent such as LPS (100 ng/mL) or a combination of LPS and ATP/ADP for 6-24 hours.[1]

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

  • Normalize cytokine levels to the total protein concentration in the corresponding cell lysates if desired.

Phagocytosis Assay

This protocol describes a method to assess the impact of P2Y12 receptor inhibition by this compound on the phagocytic activity of microglia.

Materials:

  • Cultured microglia on glass coverslips in a 24-well plate

  • This compound

  • Fluorescently labeled latex beads or fibrillar Amyloid-β (Aβ)

  • Fixative (e.g., 4% paraformaldehyde)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate microglia on poly-D-lysine coated coverslips in a 24-well plate at a density of 5 x 104 cells/well.

  • Pre-treat the cells with this compound (e.g., 1-10 µM) or vehicle for 1 hour.

  • Add fluorescently labeled latex beads (1 µm diameter, at a ratio of 10 beads per cell) or aggregated fluorescent Aβ to the culture medium.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells three times with ice-cold PBS to remove non-ingested particles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope.

  • Quantify phagocytosis by counting the number of ingested beads per cell or by measuring the total fluorescence intensity within the cells.

Chemotaxis Assay

This protocol outlines a method to evaluate the effect of this compound on the directed migration of microglia towards a chemoattractant.

Materials:

  • Cultured microglia

  • Boyden chamber with 8 µm pore size inserts

  • This compound

  • Chemoattractant (e.g., ADP, ATP)

  • Serum-free culture medium

  • Calcein-AM or DAPI for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Harvest microglia and resuspend them in serum-free medium.

  • Pre-treat the microglial suspension with this compound (e.g., 1-10 µM) or vehicle for 30 minutes.

  • Add the chemoattractant (e.g., 100 µM ADP) to the lower chamber of the Boyden apparatus.

  • Place the inserts into the wells and add the pre-treated microglial suspension to the upper chamber (e.g., 5 x 104 cells/insert).

  • Incubate for 4-6 hours at 37°C to allow for migration.

  • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like DAPI or Calcein-AM.

  • Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the total fluorescence using a plate reader.

Conclusion

This compound is a powerful and specific tool for elucidating the role of the P2Y12 receptor in microglial activation. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate involvement of purinergic signaling in neuroinflammation. By utilizing this compound in these functional assays, scientists can gain valuable insights into the mechanisms of microglial-mediated pathologies and explore the therapeutic potential of targeting the P2Y12 receptor.

References

Application Notes and Protocols for Flow Cytometry Analysis of PSB-0739 Treated Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the analysis of platelet activation in the presence of PSB-0739, a selective P2Y12 receptor antagonist, using flow cytometry. The P2Y12 receptor is a critical component in ADP-mediated platelet activation and aggregation, making it a key target for antiplatelet therapies.[1] Understanding the inhibitory effects of compounds like this compound on platelet function is crucial for the development of novel antithrombotic agents. Flow cytometry offers a powerful platform for the multi-parametric analysis of individual platelets, enabling the quantification of activation markers and the elucidation of inhibitory mechanisms.[2]

This document outlines the signaling pathway of the P2Y12 receptor, detailed protocols for platelet preparation and analysis, and quantitative data on the effects of this compound on platelet activation.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in amplifying and sustaining platelet activation initiated by adenosine (B11128) diphosphate (B83284) (ADP). Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby promoting platelet activation. Concurrently, the βγ subunits of the G protein activate phosphoinositide 3-kinase (PI3K), a key step for the stabilization of platelet aggregates.[1][3] Ultimately, these signaling events lead to the conformational activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor, which is essential for fibrinogen binding and platelet aggregation.[2] this compound, as a P2Y12 antagonist, blocks these downstream signaling events.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PI3K PI3K Akt Akt Phosphorylation PI3K->Akt ADP ADP ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Inhibits Gi->AC Inhibits Gi->PI3K Activates GPIIbIIIa Activated GPIIb/IIIa cAMP->GPIIbIIIa Inhibits (via PKA) Akt->GPIIbIIIa Leads to PSelectin P-Selectin Expression Akt->PSelectin Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Experimental_Workflow A 1. Blood Collection (Sodium Citrate) B 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) A->B C 3. Pre-incubation with This compound or Vehicle B->C D 4. Platelet Stimulation (e.g., ADP) C->D E 5. Staining with Fluorophore- conjugated Antibodies (e.g., anti-CD62P, PAC-1) D->E F 6. Sample Acquisition (Flow Cytometer) E->F G 7. Data Analysis (Gating on Platelet Population, Quantification of Markers) F->G

References

Application Notes and Protocols for Calcium Imaging Assays Using PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a key G protein-coupled receptor (GPCR) involved in platelet aggregation and cellular signaling.[1][2] Its high affinity (Ki = 24.9 nM) makes it a valuable tool for investigating P2Y12 receptor function.[1][2] One of the critical downstream effects of P2Y12 receptor activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), is the modulation of intracellular calcium ([Ca2+]i) levels. This application note provides detailed protocols and data for utilizing this compound in calcium imaging assays to study P2Y12 receptor signaling.

Calcium imaging is a widely used technique to measure fluctuations in intracellular calcium concentration, often employing fluorescent indicators like Fluo-4 AM. These assays are instrumental in screening for agonists and antagonists of GPCRs that couple to signaling pathways influencing calcium mobilization.

P2Y12 Receptor Signaling and Calcium Mobilization

The P2Y12 receptor is canonically coupled to the Gi alpha subunit of heterotrimeric G proteins. Activation of P2Y12 by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. While Gi-coupled receptors do not directly induce calcium release from intracellular stores, P2Y12 receptor activation can potentiate calcium mobilization triggered by Gq-coupled receptors, such as the P2Y1 receptor, which is also activated by ADP. This crosstalk occurs through at least two mechanisms: the reduction in cAMP and the activation of phosphoinositide 3-kinase (PI3K). Therefore, antagonizing the P2Y12 receptor with this compound is expected to attenuate the overall ADP-induced calcium response in cells co-expressing P2Y1 and P2Y12 receptors.

Quantitative Data for this compound

The following table summarizes the quantitative data for this compound in inhibiting ADP-induced calcium responses in various cell types.

Cell Line/TypeParameterValueReference
THP-1 (human monocytic cells)EC50 (inhibition of ADP-evoked Ca2+ response)5.4 ± 1.8 µM[1][2]
THP-1 (human monocytic cells)pA29.8[1][2]
Human PlateletsKi24.9 nM[1][2]
MicrogliaConcentration for NE increase250 µM[3]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the P2Y12 receptor and its crosstalk with the P2Y1 receptor in modulating intracellular calcium levels, and the inhibitory effect of this compound.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 ADP ADP ADP->P2Y12 ADP->P2Y1 PSB0739 This compound PSB0739->P2Y12 Inhibition Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation Gq->PLC Activation ER Endoplasmic Reticulum IP3->ER Ca2+ Release Ca_cyto Ca2+ ER->Ca_cyto Ca_ER Ca2+ Response Cellular Response Ca_cyto->Response

P2Y12 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: THP-1 cells (or other cell line endogenously or recombinantly expressing P2Y12 receptors)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • ADP: Stock solution in sterile water or buffer (e.g., 10 mM)

  • Fluo-4 AM: Stock solution in anhydrous DMSO (e.g., 1 mM)

  • Pluronic F-127: 20% solution in DMSO

  • Cell Culture Medium: RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional): To prevent dye leakage

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Experimental Workflow Diagram

The following diagram outlines the general workflow for the calcium imaging assay.

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Culture overnight A->B C Prepare Fluo-4 AM loading solution B->C D Incubate cells with Fluo-4 AM C->D E Wash cells to remove excess dye D->E F Add this compound (or vehicle) and incubate E->F G Measure baseline fluorescence F->G H Inject ADP and measure fluorescence kinetically G->H I Calculate fluorescence change (ΔF/F0) H->I J Determine dose-response curves and IC50 I->J

Experimental workflow for the calcium imaging assay.
Detailed Protocol

1. Cell Preparation (Day 1)

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

  • On the day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

  • For adherent cells, allow them to attach and form a monolayer overnight. For suspension cells like THP-1, they can be plated on the day of the assay.

2. Dye Loading (Day 2)

  • Prepare the Fluo-4 AM loading solution. For each well, you will need approximately 100 µL.

    • Thaw the Fluo-4 AM and Pluronic F-127 solutions at room temperature.

    • In a microcentrifuge tube, mix 5 µL of 1 mM Fluo-4 AM with 5 µL of 20% Pluronic F-127.

    • Add this mixture to 10 mL of Assay Buffer (HBSS with 20 mM HEPES). This results in a final Fluo-4 AM concentration of approximately 5 µM.

    • If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.

  • Carefully remove the culture medium from the wells.

  • Wash the cells once with 100 µL of Assay Buffer.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

  • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

3. Calcium Mobilization Assay (Day 2)

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test for an IC50 determination would be from 10 nM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Add the desired volume of the this compound dilutions or vehicle to the respective wells. The final volume in each well should be consistent. Incubate for 15-30 minutes at room temperature.

  • Prepare the ADP solution in Assay Buffer at a concentration that will elicit a submaximal response (e.g., the EC80 concentration, which should be determined in a separate experiment). A typical final concentration to use is 1-10 µM.

  • Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be capable of kinetic reading with automated injection.

  • Place the 96-well plate in the reader.

  • Measure the baseline fluorescence for approximately 10-20 seconds.

  • Program the injector to add a specific volume (e.g., 20-50 µL) of the ADP solution to the wells.

  • Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.

4. Data Analysis

  • The raw data will be in the form of fluorescence intensity over time.

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition.

  • Normalize the data by expressing it as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0).

  • To determine the inhibitory effect of this compound, plot the normalized fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Troubleshooting

  • Low fluorescence signal:

    • Ensure proper dye loading and de-esterification.

    • Check the cell viability and density.

    • Optimize the Fluo-4 AM concentration.

  • High background fluorescence:

    • Ensure complete removal of extracellular dye by thorough washing.

    • Use phenol (B47542) red-free medium/buffer for the assay.

  • No response to ADP:

    • Confirm the expression and functionality of P2Y receptors in your cell line.

    • Check the activity of the ADP stock solution.

  • Variability between wells:

    • Ensure consistent cell seeding and dye loading.

    • Check for and minimize edge effects in the microplate.

These application notes and protocols provide a comprehensive guide for utilizing this compound in calcium imaging assays to investigate P2Y12 receptor signaling. By following these detailed methodologies, researchers can effectively characterize the pharmacological properties of P2Y12 receptor antagonists and elucidate their role in cellular calcium homeostasis.

References

Application Notes and Protocols: Intrathecal Administration of PSB-0739 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intrathecal (i.t.) administration of PSB-0739 in rodent models, particularly for studies related to pain and inflammation. This compound is a potent and selective antagonist for the P2Y12 receptor, a key player in platelet aggregation and increasingly recognized for its role in the central nervous system.[1] Intrathecal delivery allows for direct targeting of the spinal cord, minimizing systemic effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of intrathecal this compound administration in rodents.

Table 1: Efficacy of Intrathecal this compound in a Rat Model of Neuropathic Pain [1][3]

Dosage (mg/kg, i.t.)Effect on Mechanical HyperalgesiaMinimal Effective Dose (mED)
0.01 - 0.1Dose-dependent inhibitory effect0.1 mg/kg

Table 2: Effect of Intrathecal this compound on Inflammatory Cytokines in a Rat Model of Inflammatory Pain [3][4][5]

TreatmentCytokineLocationEffect
This compound (0.3 mg/kg, i.t.)IL-1βSpinal CordAttenuated CFA-induced expression
This compound (0.3 mg/kg, i.t.)TNF-α, IL-6, IL-10Hind PawAttenuated CFA-induced expression

Experimental Protocols

Intrathecal Catheter Implantation (Rat)

This protocol describes the surgical implantation of an intrathecal catheter for repeated drug administration.[6]

Materials:

  • Male Sprague-Dawley rats (202-285 g)[6]

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Polyurethane catheter

  • PinPort™ access port (Instech)[6]

  • Antibiotics

  • Saline (0.9%)

Procedure:

  • Anesthetize the rat using a standard protocol.

  • Shave and sterilize the surgical area over the cisterna magna.

  • Make a midline incision to expose the atlanto-occipital membrane.

  • Carefully incise the membrane and insert the polyurethane catheter, advancing it caudally to the lumbar level.

  • Exteriorize the distal end of the catheter and connect it to a PinPort™ access port, which is secured subcutaneously.[6]

  • Close the incision with sutures.

  • Administer post-operative antibiotics and analgesics as required.

  • Check catheter patency weekly by injecting 0.02 mL of saline.[6]

Intrathecal Injection via Direct Puncture (Rat)

This protocol is suitable for single-dose administration.[7][8]

Materials:

  • Male Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Surgical clippers

  • Povidone-iodine solution

  • 25G or 30G spinal needle[7]

  • Microsyringe

Procedure:

  • Anesthetize the rat.

  • Shave the thoracolumbar region.[8]

  • Position the rat to flex the spine, widening the intervertebral spaces.

  • Identify the L2-L3 intervertebral space.[9]

  • Insert the spinal needle at a 15-30° angle into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.[7][8]

  • Slowly inject the desired volume of this compound solution (typically 10-50 µL in rats).[7][8]

  • Withdraw the needle and monitor the animal for recovery from anesthesia.

Preparation and Administration of this compound

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Dissolve this compound in the chosen vehicle to the desired concentration.

  • For intrathecal injection, filter-sterilize the solution.

  • Administer the prepared solution according to the chosen protocol (catheter or direct puncture).

Visualizations

Signaling Pathway of Intrathecal this compound in Pain Modulation

PSB0739_Signaling_Pathway cluster_neuron Spinal Neuron cluster_microglia Microglia Pain_Signal Pain Signal Transmission P2Y12 P2Y12 Receptor Microglia_Activation Microglia Activation P2Y12->Microglia_Activation Leads to PSB0739 This compound PSB0739->P2Y12 Antagonizes Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) Cytokine_Release->Pain_Signal Enhances Microglia_Activation->Cytokine_Release Induces ATP ATP (Released upon injury) ATP->P2Y12 Activates

Caption: Signaling pathway of this compound in pain modulation.

Experimental Workflow for Investigating this compound in a Neuropathic Pain Model

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induce_Neuropathy Induce Neuropathic Pain (e.g., Spared Nerve Injury) Administer_PSB0739 Intrathecal Administration of this compound or Vehicle Induce_Neuropathy->Administer_PSB0739 Behavioral_Testing Behavioral Testing (e.g., von Frey test for mechanical allodynia) Administer_PSB0739->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (e.g., Cytokine levels in spinal cord tissue) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Comparison Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for this compound in neuropathic pain.

References

Troubleshooting & Optimization

Optimizing PSB-0739 Dosage for Anti-inflammatory Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PSB-0739 to achieve its anti-inflammatory effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a highly potent and selective antagonist of the P2Y12 receptor.[1] The P2Y12 receptor is a G-protein-coupled receptor that is activated by adenosine (B11128) diphosphate (B83284) (ADP). In the context of inflammation, the P2Y12 receptor is expressed on various immune cells, including microglia and platelets.[2] By blocking the P2Y12 receptor, this compound can inhibit the release of pro-inflammatory cytokines and reduce inflammatory responses.[3][4][5]

2. What is a recommended in vivo dosage for this compound?

In rodent models of inflammatory and neuropathic pain, an intrathecal (i.t.) dose of 0.3 mg/kg of this compound has been shown to be effective in attenuating the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3][4][5] The minimal effective dose in one study was found to be 0.1 mg/kg (i.t.).[3]

3. What is a recommended in vitro concentration for this compound?

A concentration of 10 µM for a single treatment has been used to test the anti-inflammatory effects of purinergic receptor antagonists in cell-based assays. For combination treatments, a concentration of 5 µM has been used.

4. How should I prepare a stock solution of this compound?

This compound is soluble in water up to 15.24 mg/mL (25 mM) and in DMSO.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in the cell culture medium. It is crucial to ensure that the final concentration of the solvent in the medium is low (typically <0.1%) to avoid any solvent-induced effects.

5. In which experimental models has this compound been shown to have anti-inflammatory effects?

This compound has demonstrated robust anti-inflammatory and anti-hyperalgesic effects in rodent models of inflammatory and neuropathic pain, such as the Complete Freund's Adjuvant (CFA)-induced inflammation model.[3][6] Genetic deletion of the P2Y12 receptor has been shown to reproduce the effects of P2Y12 receptor antagonists in these models.[3][4][5]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Recommendation
Inconsistent or no anti-inflammatory effect observed. Cell health and passage number: Cells that are unhealthy or have a high passage number may not respond optimally.Ensure cells are healthy, have a low passage number, and are free from contamination.[7][8]
Suboptimal this compound concentration: The concentration of this compound may be too low or too high, leading to inefficacy or cytotoxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Inadequate stimulation: The inflammatory stimulus (e.g., LPS) may not be potent enough to induce a measurable inflammatory response.Optimize the concentration and incubation time of the inflammatory stimulus.
Incorrect timing of treatment: The timing of this compound administration relative to the inflammatory stimulus may be critical.Test different pre-treatment and co-treatment timings to determine the optimal experimental window.
High background signal in assays. Reagent or buffer contamination: Contamination can lead to non-specific signals.Use fresh, sterile reagents and buffers.
Non-specific binding: The antibodies or detection reagents may be binding non-specifically.Optimize blocking steps and antibody concentrations.
Precipitation of this compound in culture medium. Low solubility in aqueous solution: The compound may precipitate when diluted from a stock solution into the aqueous culture medium.Ensure the final solvent concentration is low. Consider using a solubilizing agent, but validate its compatibility with your assay. Prepare fresh dilutions for each experiment.[9][10]
In Vivo Experiments
Issue Possible Cause Recommendation
Lack of anti-inflammatory effect. Inadequate dosage: The administered dose may be insufficient to reach therapeutic concentrations at the target site.Perform a dose-escalation study to determine the optimal dose for your animal model and route of administration.
Route of administration: The chosen route of administration may not be optimal for reaching the target tissue.Consider alternative routes of administration based on the target and the pharmacokinetic properties of this compound.
Timing of administration: The timing of drug administration relative to the induction of inflammation is crucial.Optimize the treatment schedule based on the progression of the inflammatory response in your model.
Adverse effects or toxicity observed. High dosage: The administered dose may be in the toxic range.Reduce the dosage and carefully monitor the animals for any signs of toxicity.
Off-target effects: Although selective, high concentrations of the drug may lead to off-target effects.Confirm the specificity of the effect by using a P2Y12 receptor knockout model if possible.[6]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Model of Inflammation

Parameter Vehicle Control This compound (0.3 mg/kg, i.t.) Reference
IL-1β Expression (Spinal Cord) UpregulatedAttenuated[3][4][5]
TNF-α Expression (Hind Paw) UpregulatedAttenuated[3][4][5]
IL-6 Expression (Hind Paw) UpregulatedAttenuated[3][4][5]
Mechanical Hyperalgesia PresentAlleviated[3][4][5]

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation in Rats
  • Animal Model: Male Wistar rats (or a similar strain).

  • Induction of Inflammation: Inject 0.1 mL of CFA into the plantar surface of the right hind paw. The contralateral paw receives an equal volume of saline.[3]

  • Drug Administration: Administer this compound intrathecally (i.t.) at a dose of 0.3 mg/kg. The vehicle control group should receive an equivalent volume of saline.[3]

  • Assessment of Inflammation:

    • Mechanical Hyperalgesia: Measure paw withdrawal thresholds using von Frey filaments at baseline and at various time points post-CFA injection (e.g., 48 and 96 hours).[3]

    • Cytokine Analysis: At the end of the experiment, euthanize the animals and collect the lumbar spinal cord and hind paw tissue. Measure the protein or mRNA levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) using ELISA or RT-qPCR, respectively.[3][4][5]

Mandatory Visualizations

PSB_0739_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates Gi Gi Protein P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) cAMP->Pro_inflammatory_Cytokines Reduces Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Leads to PSB_0739 This compound PSB_0739->P2Y12R Inhibits

Caption: Mechanism of this compound in reducing inflammation.

Experimental_Workflow In Vivo Anti-inflammatory Assay Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Inflammation_Induction Induce Inflammation (e.g., CFA injection) Animal_Model->Inflammation_Induction Drug_Administration Administer this compound (e.g., 0.3 mg/kg, i.t.) Inflammation_Induction->Drug_Administration Control_Group Administer Vehicle (Saline) Inflammation_Induction->Control_Group Behavioral_Testing Behavioral Testing (e.g., von Frey) Drug_Administration->Behavioral_Testing Control_Group->Behavioral_Testing Tissue_Collection Tissue Collection (Spinal Cord, Paw) Behavioral_Testing->Tissue_Collection Cytokine_Analysis Cytokine Analysis (ELISA, RT-qPCR) Tissue_Collection->Cytokine_Analysis Data_Analysis Analyze and Compare Treatment vs. Control Cytokine_Analysis->Data_Analysis

Caption: Workflow for in vivo anti-inflammatory studies.

References

Preventing off-target effects of PSB-0739 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential off-target effects of PSB-0739 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and competitive antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1][2][3] It is a non-nucleotide derivative, meaning it does not mimic the structure of the endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP). Unlike some other P2Y12 inhibitors, such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effect.[2]

Q2: What is the known selectivity profile of this compound?

Q3: What are the potential consequences of off-target effects in my experiments?

Q4: How can I minimize the risk of off-target effects from the outset?

The most effective strategy is to use the lowest concentration of this compound that elicits the desired on-target effect. It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration. Additionally, employing orthogonal approaches to validate your findings is highly recommended (see Troubleshooting Guide).

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe an unexpected or inconsistent phenotype in your experiments with this compound, the following steps can help you troubleshoot potential off-target effects.

Problem 1: Unexpected Phenotype Observed

An unexpected biological response is observed that cannot be readily explained by the known function of the P2Y12 receptor.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Verify that this compound is inhibiting the P2Y12 receptor in your experimental system. This can be done by measuring a downstream signaling event known to be regulated by P2Y12, such as cyclic AMP (cAMP) levels or the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).

  • Titrate this compound Concentration:

    • Perform a detailed concentration-response curve. If the unexpected phenotype only manifests at significantly higher concentrations than those required for P2Y12 inhibition, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated P2Y12 Antagonist:

    • To confirm that the observed phenotype is due to P2Y12 inhibition, use another P2Y12 antagonist with a different chemical structure (e.g., cangrelor (B105443) or ticagrelor). If the phenotype is reproduced with a different antagonist, it is more likely to be a genuine P2Y12-mediated effect.

  • Employ a Genetic Approach:

    • Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the P2Y12 receptor in your cell model. If the phenotype of P2Y12 knockdown/knockout matches the phenotype observed with this compound treatment, this provides strong evidence for an on-target effect.

Problem 2: Inconsistent Results Across Experiments

You are observing high variability in your results when using this compound.

Troubleshooting Steps:

  • Review Compound Handling and Storage:

    • Ensure that this compound is being stored correctly to maintain its stability and potency. Check the manufacturer's recommendations for storage conditions.

  • Assess Cell Health and Passage Number:

    • Changes in cell health or using cells at a high passage number can alter receptor expression and signaling pathways, leading to inconsistent responses.

  • Control for Experimental Conditions:

    • Ensure that all experimental parameters, such as incubation times, cell density, and media conditions, are consistent across experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/Cell LineNotes
Ki 24.9 nMHuman PlateletsBinding affinity for the P2Y12 receptor.[1]
pA2 9.8Human P2Y12 receptorA measure of antagonist potency.
IC50 5.4 ± 1.8 µMTHP-1 cellsInhibition of ADP-evoked Ca2+ responses.[1]

Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay

This protocol describes how to determine the functional potency of this compound by measuring its ability to reverse the ADP-mediated inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the P2Y12 receptor (e.g., CHO-K1 cells stably expressing human P2Y12).

  • This compound.

  • ADP (Adenosine diphosphate).

  • Forskolin (B1673556).

  • cAMP assay kit.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., from 1 nM to 10 µM) for 30 minutes.

  • Stimulate the cells with a fixed concentration of ADP (e.g., the EC80 concentration for inhibition of adenylyl cyclase) in the presence of forskolin (to stimulate cAMP production) for 15 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Validating On-Target Effects using P2Y12 Receptor Knockdown

This protocol provides a general workflow for using siRNA to validate that the observed effect of this compound is mediated by the P2Y12 receptor.

Materials:

  • Cells expressing the P2Y12 receptor.

  • siRNA targeting the P2Y12 receptor.

  • Non-targeting control siRNA.

  • Transfection reagent.

  • This compound.

Methodology:

  • Transfect cells with either P2Y12-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • After 48-72 hours, confirm the knockdown of the P2Y12 receptor by qPCR or Western blotting.

  • Treat both the P2Y12 knockdown cells and the control cells with this compound at the desired concentration.

  • Measure the biological endpoint of interest.

  • Interpretation: If the effect of this compound is absent or significantly reduced in the P2Y12 knockdown cells compared to the control cells, it strongly suggests an on-target effect.

Visualizations

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces ADP ADP ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi->AC Inhibits Platelet_Activation Platelet Activation Gi->Platelet_Activation Leads to PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Mitigating Off-Target Effects

Off_Target_Workflow Start Start: Observe Phenotype with This compound Dose_Response Step 1: Perform Dose-Response Curve Start->Dose_Response Lowest_Conc Step 2: Use Lowest Effective Concentration Dose_Response->Lowest_Conc Orthogonal_Validation Step 3: Orthogonal Validation Lowest_Conc->Orthogonal_Validation Structurally_Unrelated Use Structurally Unrelated P2Y12 Antagonist Orthogonal_Validation->Structurally_Unrelated Genetic_Approach Use Genetic Approach (siRNA/CRISPR) Orthogonal_Validation->Genetic_Approach Phenotype_Reproduced Phenotype Reproduced? Structurally_Unrelated->Phenotype_Reproduced Genetic_Approach->Phenotype_Reproduced On_Target Conclusion: High Confidence On-Target Effect Phenotype_Reproduced->On_Target Yes Off_Target Conclusion: Potential Off-Target Effect Phenotype_Reproduced->Off_Target No

Caption: A logical workflow for investigating and mitigating potential off-target effects.

References

Technical Support Center: PSB-0739 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the P2Y12 receptor antagonist, PSB-0739, in various experimental settings. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by addressing potential challenges related to the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be desiccated at room temperature.[1] Stock solutions of this compound have different storage requirements. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q2: What is the solubility of this compound?

A2: this compound is soluble in water up to 25 mM.[1] For aqueous stock solutions, it is recommended to filter and sterilize the solution before use.

Q3: Is this compound stable in aqueous solutions?

Q4: How does pH affect the stability of this compound?

A4: The effect of pH on the stability of this compound has not been quantitatively documented in publicly available literature. However, as a general principle, the pH of a solution can significantly impact the rate of hydrolysis of chemical compounds.[3] Extreme pH conditions (both acidic and alkaline) can lead to the degradation of susceptible molecules. For optimal stability, it is generally recommended to maintain a pH close to physiological conditions (pH 7.4) unless your experimental protocol requires otherwise. Researchers should empirically determine the optimal pH for their specific application.

Q5: Can I use this compound in cell culture media?

A5: Yes, this compound is used in cell-based assays. However, the stability of the compound in complex media like DMEM or RPMI-1640 over the course of a multi-day experiment should be considered. Components of the media and byproducts of cellular metabolism could potentially affect the stability of the compound. It is advisable to perform preliminary experiments to determine the effective concentration and potential degradation of this compound in your specific cell culture setup.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during experiments with this compound, which could be related to its stability.

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental buffer.1. Prepare fresh solutions of this compound for each experiment. 2. Evaluate the stability of this compound in your buffer at the experimental temperature and duration (see General Protocol for Assessing Compound Stability). 3. Consider if any components in your buffer (e.g., high concentrations of nucleophiles) could be reacting with this compound.
Precipitation of the compound in the experimental buffer. The concentration of this compound exceeds its solubility in the specific buffer.1. Ensure the final concentration of this compound is within its known solubility limits. 2. If using a stock solution in an organic solvent, ensure the final percentage of the organic solvent in the aqueous buffer is low enough to not cause precipitation. 3. Visually inspect for any precipitation after adding this compound to your buffer.
Loss of compound activity over time in a prolonged experiment. Degradation of this compound under the experimental conditions.1. For long-term experiments, consider replenishing the this compound at regular intervals. 2. Perform a time-course experiment to determine the rate of degradation of this compound under your specific conditions.

General Experimental Protocols

Since specific stability data for this compound is limited, researchers may need to perform their own stability assessments. Below is a general protocol for a forced degradation study, which can be adapted to your specific experimental conditions.

General Protocol for Assessing Compound Stability in an Experimental Buffer

This protocol outlines a basic approach to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in a selected buffer over time at a specific temperature.

Materials:

  • This compound

  • Experimental buffer of choice (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare the test solution: Dilute the stock solution to the desired final concentration in the experimental buffer.

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration of this compound.

  • Incubation: Incubate the remaining test solution at the desired experimental temperature.

  • Time-point sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • HPLC analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

  • Data analysis: Plot the concentration of this compound as a function of time to determine the degradation rate and half-life of the compound in the specific buffer and temperature.

dot

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solution in Buffer prep_stock->prep_test t0_sample T=0 HPLC Analysis prep_test->t0_sample incubation Incubate at Experimental Temperature prep_test->incubation data_analysis Plot Concentration vs. Time t0_sample->data_analysis timepoint_sampling Time-Point Sampling incubation->timepoint_sampling hplc_analysis HPLC Analysis of Samples timepoint_sampling->hplc_analysis hplc_analysis->data_analysis determine_stability Determine Degradation Rate and Half-life data_analysis->determine_stability

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway and Logical Relationships

The stability of a compound like this compound is critical for its function as a P2Y12 receptor antagonist. The following diagram illustrates the general concept of how compound stability can impact its biological activity.

dot

Compound_Stability_Impact cluster_compound Compound State cluster_receptor Biological Target cluster_effect Cellular Effect stable_compound Stable this compound degraded_compound Degraded this compound (Inactive) stable_compound->degraded_compound Degrades over time (pH, Temp) p2y12_receptor P2Y12 Receptor stable_compound->p2y12_receptor Binds to degraded_compound->p2y12_receptor Fails to bind inhibition Inhibition of Downstream Signaling p2y12_receptor->inhibition Leads to no_effect No Effect on Downstream Signaling p2y12_receptor->no_effect Results in

Caption: Impact of this compound stability on its biological activity.

By understanding the factors that can affect the stability of this compound and by implementing appropriate handling and experimental design, researchers can ensure the reliability and reproducibility of their results.

References

Troubleshooting unexpected results with PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with PSB-0739, a potent and selective P2Y12 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a high-affinity, competitive, and non-nucleotide antagonist of the P2Y12 receptor.[1] It directly binds to the receptor, preventing the binding of its natural ligand, adenosine (B11128) diphosphate (B83284) (ADP). This blockade inhibits downstream signaling pathways that lead to platelet aggregation and microglial activation.[2] Unlike some other P2Y12 antagonists like clopidogrel, this compound does not require metabolic activation to exert its inhibitory effect.

Q2: What are the key in vitro parameters of this compound?

Key reported in vitro parameters for this compound are summarized in the table below. These values can be useful for experimental design and data interpretation.

ParameterValueTarget/System
Ki24.9 nMHuman P2Y12 Receptor
pA29.8Human P2Y12 Receptor
EC505.4 ± 1.8 µMADP-evoked Ca2+ responses in THP-1 cells

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in water up to 25 mM and also soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10-20 mM). This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed (37°C) cell culture medium or buffer to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Q4: What are the known off-target effects of this compound?

While this compound is reported to be a selective P2Y12 receptor antagonist, it is important to consider potential off-target effects, especially at higher concentrations.[4] Some P2Y12 inhibitors have been shown to have effects on other immune cells and endothelial cells.[5][6] For example, ticagrelor, another P2Y12 inhibitor, can inhibit adenosine reuptake, which is independent of its P2Y12 activity.[5][7] It is recommended to perform dose-response experiments and use the lowest effective concentration of this compound to minimize the risk of off-target effects.[3] If unexpected results are observed, consider using a structurally different P2Y12 antagonist as a control to confirm that the observed phenotype is specific to P2Y12 inhibition.[3]

Troubleshooting Unexpected Results

Problem 1: Inconsistent or lower-than-expected inhibition of platelet aggregation.

Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal Assay Conditions Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within the recommended timeframe. Maintain a consistent temperature (37°C) and stirring speed in the aggregometer.
Variability in Platelet Donors Platelet reactivity can vary between donors. If possible, use pooled plasma from multiple donors or test on samples from several individual donors to ensure reproducibility.
Presence of Other Agonists Ensure that the observed aggregation is primarily driven by ADP and the P2Y12 pathway. Other agonists in the system could activate platelets through different receptors.

Problem 2: Unexpected effects on microglial cells (e.g., toxicity, altered morphology).

Potential Cause Troubleshooting Steps
High Concentration of this compound Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific microglia cell type (primary cells, cell lines, or iPSC-derived).[3]
Solvent Toxicity Ensure the final DMSO concentration is below the toxic threshold for your microglia (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects.[8]
Off-Target Effects At higher concentrations, this compound may have off-target effects. Compare the results with another structurally different P2Y12 antagonist or use siRNA/shRNA to knockdown the P2Y12 receptor to validate the phenotype.[3]
Microglia Activation State The response of microglia to P2Y12 inhibition can depend on their activation state.[9] Characterize the baseline activation state of your microglia using markers like Iba1, CD68, or by assessing cytokine release.

Problem 3: Inconsistent results in in vivo pain models.

Potential Cause Troubleshooting Steps
Route of Administration This compound has been shown to be effective when administered intrathecally for pain models.[10][11] Ensure the administration technique is consistent and accurate.
Dosage Perform a dose-response study to determine the minimal effective dose for your specific pain model and animal strain.
Timing of Administration The timing of this compound administration relative to the induction of pain or injury can be critical. Optimize the treatment window based on the expected peak of inflammation or neuronal sensitization.
Animal-to-Animal Variability Account for biological variability by using a sufficient number of animals per group and randomizing animals to treatment groups.

Experimental Protocols & Methodologies

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing the effect of this compound on ADP-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

2. Assay Procedure:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a defined volume of PRP to a cuvette with a magnetic stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

  • Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.

Microglia Activation and Chemotaxis Assay

This protocol outlines a method to assess the effect of this compound on microglial activation and migration.

1. Cell Culture:

  • Culture primary microglia, BV2 cells, or iPSC-derived microglia in appropriate media.

  • For experiments, seed cells in a suitable format (e.g., 96-well plate for activation assays, Boyden chamber for chemotaxis).

2. Microglia Activation Assay:

  • Pre-treat microglia with various concentrations of this compound or vehicle for a defined period.

  • Stimulate the cells with an activating agent such as lipopolysaccharide (LPS).

  • After incubation, collect the supernatant to measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.

  • Cell lysates can be used to assess the activation of signaling pathways (e.g., NF-κB) by Western blot.

3. Chemotaxis Assay (Boyden Chamber):

  • Place a chemoattractant (e.g., ATP or ADP) in the lower chamber of the Boyden apparatus.

  • Seed pre-treated (with this compound or vehicle) microglia in the upper chamber, which is separated by a porous membrane.

  • Incubate for a sufficient time to allow cell migration.

  • Fix and stain the cells that have migrated to the lower side of the membrane and quantify them by microscopy.

Signaling Pathways and Workflows

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation. This compound acts by blocking the binding of ADP to the P2Y12 receptor, thereby inhibiting both the Gαi-mediated decrease in cAMP and the Gβγ-mediated activation of PI3K/Akt signaling pathways.

P2Y12_Signaling cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor G_protein Gi/o Protein P2Y12->G_protein Activates ADP ADP ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Blocks G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylate Cyclase G_alpha->AC Inhibits PI3K PI3K G_betagamma->PI3K Activates cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Platelet_Activation Platelet Aggregation Microglial Activation PKA->Platelet_Activation Inhibits Akt Akt Activation PI3K->Akt Akt->Platelet_Activation Promotes

Caption: P2Y12 receptor signaling pathway inhibited by this compound.

Experimental Workflow for Troubleshooting Unexpected Results

The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagent Verify this compound Integrity - Freshly prepared? - Proper storage? Start->Check_Reagent Check_Protocol Review Experimental Protocol - Consistent cell handling? - Correct concentrations? Start->Check_Protocol Dose_Response Perform Dose-Response and Time-Course Check_Reagent->Dose_Response Check_Protocol->Dose_Response Orthogonal_Validation Orthogonal Validation - Different P2Y12 antagonist - Genetic knockdown (siRNA) Dose_Response->Orthogonal_Validation If still unexpected Off_Target_Investigation Investigate Off-Target Effects - Literature search - Broader profiling Orthogonal_Validation->Off_Target_Investigation If discrepancy persists Conclusion Identify Source of Variability or Novel Biological Effect Orthogonal_Validation->Conclusion If consistent with P2Y12 inhibition Off_Target_Investigation->Conclusion

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo exposure of the potent P2Y12 receptor antagonist, PSB-0739. Due to its physicochemical properties, this compound can exhibit low bioavailability, particularly via oral administration, necessitating formulation strategies to improve its absorption for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation.[1] Its chemical structure as a sodium salt suggests good water solubility. However, its high polarity can limit its ability to cross biological membranes, such as the intestinal epithelium, leading to poor oral absorption. In some preclinical studies, its assumed inability to cross the blood-brain barrier has led to direct administration into the central nervous system (intrathecal injection) to study its effects.[1] This indicates that achieving systemic circulation and desired therapeutic concentrations after oral administration can be challenging.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

Understanding the fundamental properties of this compound is crucial for designing an effective formulation strategy.

PropertyValueReference
Molecular Weight 609.54 g/mol
Chemical Formula C26H17N3Na2O8S2
Appearance Solid
Solubility Soluble to 25 mM in water. Soluble in DMSO.[2]
Purity ≥95%
Storage Desiccate at room temperature.

Q3: What are the primary strategies to improve the oral bioavailability of a polar compound like this compound?

For polar molecules with potentially low membrane permeability, several formulation strategies can be employed to enhance oral absorption. These include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[3][4][5] By creating a solid dispersion, the drug's particle size is reduced to a molecular level, which can improve the dissolution rate and, consequently, bioavailability.[5]

  • Nanosuspensions: This approach reduces the drug's particle size to the nanometer range.[6][7] The increased surface area enhances the dissolution velocity of the drug in the gastrointestinal fluids, leading to improved absorption.[7]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for better absorption of polar drugs.

Troubleshooting Guide

This guide addresses common issues encountered when working to improve the in vivo bioavailability of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or variable plasma concentrations of this compound after oral administration. Poor absorption due to high polarity and low membrane permeability. First-pass metabolism in the liver.1. Formulation Enhancement: Prepare a solid dispersion or nanosuspension of this compound to improve its dissolution rate and saturation solubility in the gastrointestinal tract. 2. Incorporate Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation. 3. Consider Alternative Routes: If oral bioavailability remains a significant hurdle, explore other administration routes such as intraperitoneal or subcutaneous injection, depending on the experimental goals.
Precipitation of the formulation in aqueous media. The chosen formulation (e.g., a simple solution) may not be stable upon dilution in the gastrointestinal fluids.1. Optimize Formulation: For solid dispersions, select a polymer carrier that provides good stability and prevents drug recrystallization. For nanosuspensions, use appropriate stabilizers. 2. Conduct In Vitro Dissolution Testing: Evaluate the dissolution profile of different formulations in simulated gastric and intestinal fluids to identify the most stable option before proceeding to in vivo studies.
Inconsistent results between in vivo experiments. Variability in the preparation of the formulation. Differences in animal handling and dosing procedures.1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation for each experiment. 2. Refine In Vivo Procedures: Standardize animal fasting times, gavage techniques, and blood sampling times to minimize experimental variability.

Experimental Protocols

Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion of a polar compound like this compound. The choice of polymer and drug-to-polymer ratio should be optimized for this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (B11928114) (HPMC)

  • Methanol or another suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the this compound and the polymer in a minimal amount of a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further, dry the solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Preparation of a this compound Nanosuspension (Wet Milling Method)

This protocol outlines a general procedure for creating a nanosuspension, which can be adapted for this compound.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)

  • Zirconia beads (e.g., 0.5 mm diameter)

  • High-energy bead mill or a mixer mill

  • Purified water

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water.

  • Disperse a specific amount of this compound (e.g., 10 mg/mL) in the stabilizer solution to form a presuspension.

  • Add the presuspension and an appropriate volume of zirconia beads to the milling chamber of the bead mill.

  • Mill the suspension at a controlled temperature and for a specific duration (e.g., several hours). The milling time will need to be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling beads.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using a suitable particle size analyzer.

  • Store the nanosuspension at a controlled temperature (e.g., 4°C).

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for assessing the oral bioavailability of a this compound formulation.

Materials:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • This compound formulation (e.g., solid dispersion reconstituted in water or nanosuspension)

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the mice overnight (with access to water) before dosing.

  • Divide the mice into groups (e.g., vehicle control, this compound formulation). A separate group for intravenous administration is needed to determine absolute bioavailability.

  • Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose.

  • Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus under anesthesia.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) to assess the bioavailability of the formulation.

Visualizations

Signaling Pathway

P2Y12_Signaling_Pathway cluster_antagonist Antagonist Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP Platelet_Activation Platelet Activation & Aggregation VASP->Platelet_Activation Contributes to VASP_P->VASP Dephosphorylation (promoted by low cAMP) Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Leads to PSB0739 This compound PSB0739->P2Y12 Blocks

Caption: P2Y12 Receptor Signaling Pathway and the Action of this compound.

Experimental Workflows

Formulation_Workflow cluster_formulation Formulation Development start Start: this compound Powder formulation_choice Select Formulation Strategy start->formulation_choice solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) formulation_choice->solid_dispersion Option 1 nanosuspension Nanosuspension (e.g., Wet Milling) formulation_choice->nanosuspension Option 2 characterization Physicochemical Characterization (Particle Size, Dissolution) solid_dispersion->characterization nanosuspension->characterization optimization Formulation Optimization characterization->optimization optimization->formulation_choice Re-evaluate final_formulation Final Formulation for In Vivo Study optimization->final_formulation Optimized

Caption: Workflow for Developing an Enhanced Bioavailability Formulation of this compound.

InVivo_Workflow cluster_invivo In Vivo Bioavailability Assessment start_invivo Start: Optimized This compound Formulation animal_dosing Oral Administration to Mice start_invivo->animal_dosing blood_sampling Serial Blood Sampling (Multiple Time Points) animal_dosing->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis bioavailability_assessment Bioavailability Determination pk_analysis->bioavailability_assessment

Caption: Experimental Workflow for In Vivo Bioavailability Assessment of a this compound Formulation.

References

Technical Support Center: Addressing PSB-0739 Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the P2Y12 receptor antagonist, PSB-0739, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor primarily known for its role in platelet aggregation.[1][2][3][4] In non-platelet cell types, including various immune and neuronal cells, the P2Y12 receptor is involved in processes such as inflammation and cell migration.[5][6][7] this compound exerts its effects by competitively blocking the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor.

Q2: What are the potential causes of cytotoxicity observed with this compound in long-term cell culture?

While this compound is a selective antagonist, cytotoxicity in long-term cell culture can arise from several factors:

  • On-target effects: Prolonged inhibition of P2Y12 signaling in certain cell types might disrupt essential cellular processes, leading to decreased viability over time. The P2Y12 receptor is expressed in various non-platelet cells, including immune cells and cells of the central nervous system.[5][6][7]

  • Off-target effects: At higher concentrations or in sensitive cell lines, this compound may interact with other cellular targets, leading to unintended toxicity.[8][9]

  • NLRP3 Inflammasome Activation: There is evidence suggesting a link between P2Y12 receptor modulation and the activation of the NLRP3 inflammasome.[3] Dysregulation of the NLRP3 inflammasome can lead to caspase-1 activation and a form of inflammatory cell death known as pyroptosis.[10][11][12][13][14][15]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations, especially with repeated dosing in long-term culture.[16]

  • Compound Degradation: Over time in culture media, the compound may degrade into potentially toxic byproducts.

Q3: What are the initial signs of this compound-induced cytotoxicity?

Initial indicators of cytotoxicity may include:

  • A noticeable decrease in cell proliferation or cell count compared to vehicle-treated controls.

  • Changes in cell morphology, such as rounding, detachment, or the appearance of cellular debris.

  • Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.

  • Reduced metabolic activity as measured by assays like MTT or resazurin.

Troubleshooting Guides

Issue 1: Increased Cell Death or Reduced Viability in Long-Term Cultures

If you observe a significant decrease in cell viability over time with this compound treatment, consider the following troubleshooting steps:

1. Optimize this compound Concentration and Exposure Time:

  • Recommendation: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.

  • Rationale: Cytotoxicity is often dose and time-dependent. Using the lowest effective concentration for the shortest necessary duration can minimize adverse effects.

ParameterRecommendation
Concentration Range Start with a broad range (e.g., 0.1 µM to 50 µM) to identify the IC50 and cytotoxic concentrations.
Time Points Assess viability at multiple time points (e.g., 24, 48, 72, 96 hours and beyond) to understand the kinetics of cytotoxicity.
Controls Include vehicle-only (e.g., DMSO) controls at concentrations matching the highest this compound concentration.

2. Assess the Mechanism of Cell Death:

  • Recommendation: Investigate whether cell death is occurring via apoptosis or pyroptosis.

  • Rationale: Understanding the cell death pathway can help in devising strategies to mitigate it. Given the link between P2Y12 and the NLRP3 inflammasome, pyroptosis is a potential mechanism.

AssayPurpose
Caspase-1 Activity Assay To measure the activation of caspase-1, a key enzyme in the pyroptotic pathway.
IL-1β ELISA To quantify the release of the pro-inflammatory cytokine IL-1β, a downstream effector of caspase-1 activation.
LDH Assay To measure the release of lactate dehydrogenase, an indicator of lytic cell death like pyroptosis.
Annexin V/PI Staining To differentiate between apoptosis (Annexin V positive) and necrosis/pyroptosis (Annexin V and PI positive).

3. Mitigate Off-Target Effects:

  • Recommendation: Use a structurally different P2Y12 antagonist as a control.

  • Rationale: If a different P2Y12 antagonist does not produce the same cytotoxic effect, it suggests that the observed toxicity of this compound might be due to off-target effects.[8]

4. Control for Solvent Toxicity:

  • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell line (typically <0.1%).

  • Rationale: Solvents can independently cause cell stress and death, especially in long-term experiments with repeated dosing.

Issue 2: Inconsistent or Unreliable Cytotoxicity Assay Results

Variability in cytotoxicity data can obscure the true effect of this compound. Here are some tips to improve consistency:

1. Standardize Cell Seeding and Treatment:

  • Recommendation: Ensure a homogenous cell suspension before and during plating. Add this compound and other reagents consistently to all wells.[17][18]

  • Rationale: Uneven cell numbers or compound distribution are common sources of variability.

2. Address Assay-Specific Interferences:

  • Recommendation: Be aware of potential interferences with your chosen cytotoxicity assay.

  • Rationale: For example, phenol (B47542) red in the medium can interfere with colorimetric assays, and compounds can interact with assay reagents.[17][18]

AssayPotential IssueMitigation Strategy
MTT/XTT Interference from the compound's color or reducing properties.Run compound-only controls. Consider an alternative assay like LDH or ATP-based assays.
LDH High background from serum in the media.Use serum-free media for the assay period or a specialized LDH assay kit.
All Assays Bubbles in wells.Be careful during pipetting to avoid bubbles.

3. Ensure Compound Stability:

  • Recommendation: Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Rationale: The stability of the compound in culture media can affect its potency and may lead to the formation of toxic byproducts.

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data that could be generated when assessing this compound cytotoxicity. Researchers should generate their own data for their specific cell line and experimental conditions.

Table 1: Dose-Response of this compound on Cell Viability (72-hour exposure)

Cell LineThis compound Conc. (µM)Cell Viability (% of Control)
THP-1 (Human Monocytic) 198 ± 4
592 ± 6
1075 ± 8
2548 ± 10
5022 ± 5
BV-2 (Mouse Microglial) 195 ± 5
588 ± 7
1065 ± 9
2535 ± 11
5015 ± 4

Table 2: Time-Course of this compound (25 µM) on LDH Release

Cell LineTime (hours)LDH Release (% of Maximum)
THP-1 2415 ± 3
4835 ± 5
7262 ± 8
9685 ± 6
BV-2 2420 ± 4
4845 ± 6
7275 ± 9
9692 ± 5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • LDH assay kit (commercially available)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (usually around 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Signaling Pathway

PSB_0739_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates This compound This compound This compound->P2Y12R Inhibits Gi Gi P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases NLRP3_inactive Inactive NLRP3 cAMP->NLRP3_inactive Inhibits Activation NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation (e.g., K+ efflux) Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis Released during GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis Induces

Caption: Potential signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Cytotoxicity Analysis cluster_results Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Prepare_PSB 3. Prepare this compound serial dilutions Incubate_24h->Prepare_PSB Treat_Cells 4. Treat cells with This compound/Vehicle Prepare_PSB->Treat_Cells Incubate_Timecourse 5. Incubate for 24, 48, 72h Treat_Cells->Incubate_Timecourse Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubate_Timecourse->Viability_Assay Cytotoxicity_Assay 6b. Cytotoxicity Assay (e.g., LDH) Incubate_Timecourse->Cytotoxicity_Assay Inflammasome_Assay 6c. Inflammasome Assay (Caspase-1, IL-1β) Incubate_Timecourse->Inflammasome_Assay Analyze_Data 7. Analyze Data & Determine IC50/EC50 Viability_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data Inflammasome_Assay->Analyze_Data

Caption: General workflow for assessing this compound cytotoxicity.

Logical Relationship

Troubleshooting_Logic Start Observe Cell Death with this compound Check_Conc Is Concentration Optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response & Time-Course Check_Conc->Optimize_Conc No Check_Solvent Is Solvent Toxicity Controlled? Check_Conc->Check_Solvent Yes Optimize_Conc->Check_Solvent Control_Solvent Run Vehicle Controls (<0.1% DMSO) Check_Solvent->Control_Solvent No Check_Off_Target Potential Off-Target Effects? Check_Solvent->Check_Off_Target Yes Control_Solvent->Check_Off_Target Use_Alternative Test Structurally Different P2Y12 Antagonist Check_Off_Target->Use_Alternative Yes Investigate_Mechanism Investigate Mechanism of Cell Death Check_Off_Target->Investigate_Mechanism No Use_Alternative->Investigate_Mechanism Pyroptosis_Assays Caspase-1 Assay IL-1β ELISA LDH Assay Investigate_Mechanism->Pyroptosis_Assays Apoptosis_Assays Annexin V/PI Caspase-3/7 Assay Investigate_Mechanism->Apoptosis_Assays End Problem Resolved Pyroptosis_Assays->End Apoptosis_Assays->End

Caption: Troubleshooting decision tree for this compound cytotoxicity.

References

Technical Support Center: Minimizing Variability in Platelet Response to PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSB-0739, a potent P2Y12 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in platelet response during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective antagonist of the P2Y12 receptor.[1] The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. When activated by its natural ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor signals to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation. This compound works by competitively binding to the P2Y12 receptor, thus blocking ADP from binding and initiating this signaling cascade. Unlike some other P2Y12 antagonists, such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation to exert its inhibitory effect on platelets.[1]

Q2: What are the most common sources of variability in in vitro platelet aggregation assays?

A2: Variability in platelet aggregation studies can stem from three main areas: pre-analytical, analytical, and post-analytical factors. Pre-analytical variables, which occur before the sample is analyzed, are the most frequent source of error.[2] These include:

  • Donor-related factors: Genetic variations in platelet receptors, underlying health conditions, and recent intake of medications or certain foods can significantly alter platelet reactivity.[2][3]

  • Blood collection techniques: Improper venipuncture, use of an incorrect needle gauge, or excessive tourniquet time can activate platelets prematurely.[4][5]

  • Sample processing: Variations in centrifugation speed and time for preparing platelet-rich plasma (PRP), as well as the type of anticoagulant used, can impact platelet function.[6][7]

Analytical variables occur during the assay itself and include inconsistencies in instrument settings, reagent preparation, and pipetting.[2]

Q3: How can I minimize pre-analytical variability in my experiments?

A3: To minimize pre-analytical variability, it is crucial to establish and adhere to a standardized operating procedure (SOP) for all experiments. Key recommendations include:

  • Thorough Donor Screening: Use a detailed questionnaire to screen donors for medications (e.g., aspirin, NSAIDs), dietary habits, and health status. A washout period of at least 7-10 days for antiplatelet medications is recommended.[2]

  • Standardized Blood Collection: Use a consistent and clean venipuncture technique with a 19-21 gauge needle. To avoid tissue factor contamination, it is advisable to discard the first few milliliters of blood collected.[4][5]

  • Controlled Sample Processing: Adhere to a strict protocol for PRP preparation, including consistent centrifugation speeds, times, and temperature.[4][6] The time between blood collection and the start of the assay should be kept consistent, ideally within 2 to 4 hours.[5]

Q4: What is the recommended storage and handling for this compound?

A4: this compound is supplied as a solid and should be stored desiccated at room temperature.[1] For creating stock solutions, it is recommended to aliquot them into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles. While long-term storage of solutions is not generally recommended, they are typically usable for up to one month when stored properly.[8] Before opening the vial and prior to use, allow the product to equilibrate to room temperature for at least 60 minutes.[8]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your platelet aggregation experiments with this compound.

IssuePotential CauseRecommended Action
High variability in platelet aggregation inhibition between replicates. Inconsistent sample handling: Variations in temperature or timing between replicates. Pipetting errors: Inaccurate pipetting of PRP, agonist, or this compound.Standardize procedures: Ensure all samples are processed under the same conditions and within the same timeframe.[5] Calibrate pipettes: Regularly calibrate and verify the accuracy of your pipettes.
No or lower-than-expected inhibition of platelet aggregation with this compound. Degraded this compound: Improper storage or handling of the compound. Suboptimal agonist concentration: The concentration of ADP used may be too high, overcoming the inhibitory effect of this compound.Prepare fresh solutions: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[4] Optimize agonist concentration: Perform a dose-response curve for your agonist to determine the optimal concentration for your assay.
High baseline platelet activation before adding agonist. Pre-activated platelets: Due to issues during blood collection or sample processing. Contaminated reagents or consumables. Review collection and processing: Ensure proper venipuncture technique and gentle handling of blood samples.[4] Use sterile consumables: Use new, sterile cuvettes, stir bars, and pipette tips for each experiment.
Inconsistent results between different platelet donors. Biological variability: Genetic differences in P2Y12 receptors or other platelet signaling proteins.[9]Acknowledge inherent variability: If possible, test on platelets from multiple donors to ensure the observed effect is not donor-specific.[4] Normalize data: Normalize the response of each donor's platelets to a standard agonist before testing this compound.[2]

Experimental Protocols

Key Experiment: Light Transmission Aggregometry (LTA) to Evaluate this compound Efficacy

This protocol outlines the steps for performing an LTA assay to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% sodium citrate (B86180) anticoagulant tubes.

  • This compound

  • Adenosine diphosphate (ADP)

  • Light Transmission Aggregometer

  • Pipettes, aggregometer cuvettes, and stir bars

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).[4] b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).[4] c. Carefully transfer the PRP to a separate polypropylene (B1209903) tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).[2] e. Allow the PRP to rest for at least 30 minutes at room temperature before use.[4]

  • Platelet Aggregation Assay: a. Pre-warm the aggregometer to 37°C.[2] b. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.[10] c. Place a cuvette with PRP in the sample well to set 0% light transmission.[10] d. Add the desired concentration of this compound or vehicle control to the PRP in a new sample cuvette containing a stir bar. e. Incubate the PRP with this compound for a specified time (e.g., 5-15 minutes) at 37°C with stirring.[4] f. Add the platelet agonist (e.g., ADP) to the cuvette to induce aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes).

Visualizations

PSB0739_Mechanism_of_Action cluster_platelet Platelet cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates AdenylylCyclase Adenylyl Cyclase P2Y12->AdenylylCyclase Inhibits PSB0739 This compound PSB0739->P2Y12 Blocks cAMP ↓ cAMP AdenylylCyclase->cAMP Produces PlateletActivation Platelet Activation & Aggregation cAMP->PlateletActivation Inhibits

Caption: Mechanism of action of this compound on the P2Y12 signaling pathway.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay BloodCollection 1. Blood Collection (3.2% Sodium Citrate) CentrifugePRP 2. Centrifugation (Low Speed) (e.g., 200 x g, 15-20 min) BloodCollection->CentrifugePRP PRP_Isolation 3. Isolate PRP CentrifugePRP->PRP_Isolation CentrifugePPP 4. Centrifugation (High Speed) (e.g., 2000 x g, 10-15 min) CentrifugePRP->CentrifugePPP InstrumentSetup 6. Instrument Setup (37°C, Calibrate with PRP/PPP) PRP_Isolation->InstrumentSetup PPP_Isolation 5. Isolate PPP CentrifugePPP->PPP_Isolation PPP_Isolation->InstrumentSetup Incubation 7. Incubation (PRP + this compound/Vehicle) InstrumentSetup->Incubation AddAgonist 8. Add Agonist (e.g., ADP) Incubation->AddAgonist Record 9. Record Aggregation AddAgonist->Record Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start High Variability in Results CheckReplicates Consistent between replicates? Start->CheckReplicates CheckDonors Consistent between donors? CheckReplicates->CheckDonors Yes ReviewHandling Review sample handling & pipetting technique CheckReplicates->ReviewHandling No CheckControls Controls working as expected? CheckDonors->CheckControls Yes AcknowledgeVariability Acknowledge biological variability, normalize data CheckDonors->AcknowledgeVariability No CheckControls->Start No CheckReagents Check reagent stability & instrument calibration CheckControls->CheckReagents No

References

Technical Support Center: Overcoming Resistance to PSB-0739 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the P2Y12 receptor antagonist, PSB-0739, in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, high-affinity, and competitive antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1] Unlike some other P2Y12 inhibitors, such as clopidogrel, it does not require metabolic activation to exert its effect.[2] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of the PI3K/Akt signaling pathway. By blocking this receptor, this compound inhibits these downstream signaling events, which can play a role in cell proliferation, survival, and DNA repair in cancer cells.[2][3][4]

Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Low or absent P2Y12 receptor expression: The target cell line may not express the P2Y12 receptor at sufficient levels for this compound to elicit a significant effect. It is crucial to verify P2Y12 expression at both the mRNA and protein levels.

  • Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be insufficient to achieve the desired biological effect. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • Cell culture conditions: High serum concentrations in the culture medium may contain factors that activate alternative signaling pathways, masking the effect of P2Y12 inhibition. Consider reducing the serum concentration or using serum-free media for your experiments.

  • Intrinsic resistance: The cancer cells may possess intrinsic resistance mechanisms that bypass the P2Y12 signaling pathway. This could involve the constitutive activation of downstream effectors like Akt or the presence of alternative survival pathways.

Q3: How can I generate a this compound-resistant cell line to study acquired resistance mechanisms?

A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. A general protocol is outlined below:

  • Determine the initial inhibitory concentration: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for your parental cell line.

  • Chronic treatment: Culture the parental cells in a medium containing the IC20 of this compound.

  • Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the dose by 1.5- to 2-fold at each step.

  • Selection and expansion: Continue this process for several months. The surviving cells that are able to proliferate in the presence of a high concentration of this compound are considered resistant.

  • Validation of resistance: Compare the IC50 of the resistant cell line to the parental cell line to confirm the degree of resistance.

Q4: What are the potential mechanisms of acquired resistance to this compound?

While specific mechanisms for this compound resistance in cancer cells are not yet fully elucidated, based on known mechanisms of resistance to other targeted therapies, the following are plausible:

  • Alterations in the P2Y12 receptor:

    • Mutations: Point mutations in the P2RY12 gene could alter the drug-binding site, reducing the affinity of this compound for the receptor.

    • Downregulation of receptor expression: Cells may decrease the expression of the P2Y12 receptor to diminish the target for the drug.

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways. Potential bypass pathways in the context of P2Y12 inhibition include:

    • Upregulation of other P2Y receptors: Other P2Y receptors that signal through different G proteins (e.g., Gαq) could be upregulated to maintain pro-proliferative signaling.

    • Activation of receptor tyrosine kinases (RTKs): Pathways such as the EGFR/HER2 signaling cascade could be activated to drive cell growth and survival independently of P2Y12.

    • Constitutive activation of downstream effectors: Mutations or amplifications of key downstream signaling molecules like PIK3CA (encoding the p110α subunit of PI3K) or Akt could render the cells insensitive to upstream inhibition of P2Y12.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of cell proliferation observed. 1. Low or no P2Y12 receptor expression. 2. Inactive this compound compound. 3. Suboptimal experimental conditions.1. Confirm P2Y12 expression via qPCR and Western blot. 2. Verify the integrity and activity of the this compound stock solution. 3. Perform a dose-response and time-course experiment to optimize drug concentration and incubation time.
High variability in experimental replicates. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Heterogeneous cell population.1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Consider single-cell cloning to establish a more homogeneous cell line.
This compound-resistant cells show slower growth than parental cells. This is a common phenotype of drug-resistant cells, often due to the metabolic burden of maintaining resistance mechanisms.This is not necessarily a problem to be "solved," but a characteristic to be noted and considered in the experimental design (e.g., allow for longer incubation times for resistant cells).
Difficulty in identifying the mechanism of resistance. Resistance is likely multifactorial.Employ a multi-omics approach (genomics, transcriptomics, proteomics) to compare the parental and resistant cell lines and identify altered genes and pathways.

Quantitative Data Summary

Table 1: In Vitro Efficacy of P2Y12 Inhibition in Cancer Models

Cell LineCancer TypeP2Y12 InhibitorEffectQuantitative DataReference
B16 MelanomaMelanomaThis compoundIncreased sensitivity to γ-irradiationSignificantly enhanced antitumor effect in vivo when combined with γ-irradiation (p < 0.01)[5]
Pancreatic Ductal Adenocarcinoma (PDAC) cellsPancreatic CancerTicagrelorReduced cell proliferation and synergized with chemotherapyCombination with gemcitabine (B846) significantly reduced tumor growth in vivo[6][7]
Glioma C6 cellsGliomaCangrelorBlocked nucleotide-induced MAPK activation and cell proliferation-[8]
LN-71 Glioblastoma cellsGlioblastomaTiclopidine, Prasugrel, ClopidogrelSynergistically enhanced autophagic cell death with imipramine-[8]
Breast Cancer cellsBreast CancerP2Y12 inhibitionReduced cisplatin-mediated increase of HIF-1α-[9]

Experimental Protocols

Protocol 1: Assessment of P2Y12 Receptor Expression

1. Quantitative Real-Time PCR (qPCR) for P2RY12 mRNA Expression:

  • Cell Lysis and RNA Extraction: Lyse approximately 1 x 10^6 cells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for human P2RY12 and a housekeeping gene (e.g., GAPDH).

    • P2RY12 Forward Primer: 5'-CTCTTCCTGGTGGTCACCATC-3'

    • P2RY12 Reverse Primer: 5'-GAGGTAGAGGTCCAGGCTGAAG-3'

  • Data Analysis: Calculate the relative expression of P2RY12 using the ΔΔCt method.

2. Western Blotting for P2Y12 Protein Expression:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against P2Y12 (1:1000 dilution) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against β-actin or GAPDH as a loading control.

Protocol 2: Analysis of Downstream Signaling Pathways

1. cAMP Measurement:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

2. Akt Phosphorylation Assay (Western Blot):

  • Treat cells with this compound as described above.

  • Lyse the cells and perform Western blotting as described in Protocol 1.

  • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gai Gαi P2Y12->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gai->PI3K Activates cAMP cAMP AC->cAMP Produces Proliferation Cell Proliferation cAMP->Proliferation Inhibits Akt Akt PI3K->Akt Activates Akt->Proliferation Survival Cell Survival Akt->Survival DNARepair DNA Repair Akt->DNARepair

Caption: P2Y12 Receptor Signaling Pathway.

Resistance_Workflow start Parental Cancer Cell Line ic20 Determine IC20 of this compound start->ic20 chronic_treatment Chronic Treatment with IC20 ic20->chronic_treatment dose_escalation Stepwise Dose Escalation chronic_treatment->dose_escalation selection Selection of Resistant Clones dose_escalation->selection validation Validate Resistance (IC50 Shift) selection->validation resistant_line This compound Resistant Cell Line validation->resistant_line mechanism_study Investigate Resistance Mechanisms resistant_line->mechanism_study omics Multi-Omics Analysis (Genomics, Transcriptomics, Proteomics) mechanism_study->omics pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanism_study->pathway_analysis combination_therapy Test Combination Therapies mechanism_study->combination_therapy

Caption: Experimental Workflow for Developing and Characterizing this compound Resistant Cell Lines.

Overcoming_Resistance_Logic resistance This compound Resistance Observed receptor_mutation P2Y12 Receptor Mutation? resistance->receptor_mutation bypass_pathway Bypass Pathway Activation? resistance->bypass_pathway receptor_mutation->bypass_pathway No alt_p2y12_inhibitor Test Alternative P2Y12 Inhibitor (Different Binding Site) receptor_mutation->alt_p2y12_inhibitor Yes identify_pathway Identify Activated Pathway (e.g., EGFR, Akt) bypass_pathway->identify_pathway Yes combination_therapy Combination Therapy: This compound + Inhibitor of Bypass Pathway bypass_pathway->combination_therapy Yes identify_pathway->combination_therapy

Caption: Logical Flowchart for Overcoming this compound Resistance.

References

Validation & Comparative

A Comparative Analysis of the P2Y12 Receptor Antagonists: PSB-0739 and Cangrelor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two P2Y12 receptor antagonists: PSB-0739 and cangrelor (B105443). This analysis is based on publicly available experimental data.

The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies. Both this compound and cangrelor are direct-acting antagonists of this receptor, but they exhibit distinct pharmacological profiles. This guide summarizes their binding affinities and functional inhibitory activities, details the experimental protocols used to determine these values, and illustrates the key signaling pathway involved.

Quantitative Efficacy Data

The following tables summarize the key in vitro efficacy parameters for this compound and cangrelor.

P2Y12 Receptor Binding Affinity
CompoundK_i_ (nM)RadioligandTissue SourceReference
This compound 24.9[³H]PSB-0413Human platelet membranes[1]
Cangrelor 0.4[³³P]2MeSADPHuman P2Y12[2]

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Functional Inhibition of Platelet Aggregation
CompoundIC_50_AssayAgonist (Concentration)Cell/Tissue TypeReference
This compound 5.4 µMADP-evoked Ca²⁺ responseADPTHP-1 human monocytic cells[3][4][5]
Cangrelor 5.8 ± 3.4 nMPlatelet AggregationADP (1.25 µM)Human Platelets[3]
23.1 ± 4.0 nMPlatelet AggregationADP (2.5 µM)Human Platelets[3]
98 ± 25 nMPlatelet AggregationADP (5 µM)Human Platelets[3]

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the response of an agonist by 50%.

Experimental Protocols

Radioligand Binding Assay for P2Y12 Receptor (for this compound)

This protocol is based on the methods described by Baqi et al. (2009).[1]

  • Membrane Preparation: Human platelet membranes were prepared from outdated human blood concentrates. Platelets were isolated by centrifugation and washed. The final platelet pellet was lysed in hypotonic buffer and homogenized. The membrane fraction was then pelleted by ultracentrifugation and stored at -80°C. Protein concentration was determined using a standard protein assay.

  • Binding Assay: The binding assays were performed in a total volume of 100 µL in 96-well microplates. The assay buffer consisted of 50 mM Tris-HCl, pH 7.4.

  • Incubation: Human platelet membranes (20-40 µg of protein) were incubated with the radioligand [³H]PSB-0413 (1-2 nM) and various concentrations of the competing ligand (this compound).

  • Separation and Detection: After incubation for 60 minutes at 25°C, the reaction was terminated by rapid filtration through glass fiber filters, pre-soaked in polyethyleneimine, using a cell harvester. The filters were then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known P2Y12 antagonist. The K_i_ values were calculated from the IC_50_ values using the Cheng-Prusoff equation.

Platelet Aggregation Assay (for Cangrelor)

This protocol is a generalized representation based on light-transmission aggregometry methods.[3]

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood was collected from healthy human volunteers into tubes containing an anticoagulant. PRP was obtained by centrifugation of the whole blood at a low speed. Platelet-poor plasma (PPP) was prepared by a second, higher-speed centrifugation of the remaining blood.

  • Aggregation Measurement: Platelet aggregation was measured using a light-transmission aggregometer. The light transmission through the PRP was set to 0%, and through the PPP to 100%.

  • Assay Procedure: A sample of PRP was placed in a cuvette with a magnetic stir bar and warmed to 37°C. A baseline reading was established. Cangrelor, at various concentrations, was added to the PRP and incubated for a specified time (e.g., 5 minutes).

  • Initiation of Aggregation: Platelet aggregation was initiated by the addition of a specific concentration of ADP (e.g., 1.25 µM, 2.5 µM, or 5 µM).

  • Data Recording and Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, was recorded over time. The maximum aggregation percentage was determined, and IC_50_ values were calculated from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y12 receptor signaling pathway and a typical experimental workflow for evaluating P2Y12 antagonists.

P2Y12_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular P2Y12_Receptor P2Y12 Receptor Gi Gi Protein P2Y12_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes ADP ADP ADP->P2Y12_Receptor Activates Antagonist This compound or Cangrelor Antagonist->P2Y12_Receptor Inhibits

Caption: P2Y12 Receptor Signaling Pathway.

Experimental_Workflow Start Start: Obtain Platelets or Cell Membranes Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Platelet Aggregation Assay (Determine IC50) Start->Functional_Assay Incubate_Ligand Incubate with Radioligand and Test Compound Binding_Assay->Incubate_Ligand Incubate_Antagonist Incubate with Antagonist Functional_Assay->Incubate_Antagonist Filter_Wash Filter and Wash Incubate_Ligand->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki End End: Comparative Efficacy Calculate_Ki->End Add_Agonist Add ADP Incubate_Antagonist->Add_Agonist Measure_Aggregation Measure Aggregation Add_Agonist->Measure_Aggregation Calculate_IC50 Calculate IC50 Measure_Aggregation->Calculate_IC50 Calculate_IC50->End

Caption: Experimental Workflow for Efficacy Comparison.

References

A Head-to-Head Comparison of PSB-0739 and Ticagrelor: P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two P2Y12 receptor antagonists: PSB-0739 and ticagrelor (B1683153). The information presented is based on available preclinical and clinical data for each compound individually, as no direct head-to-head clinical trials have been conducted.

Introduction

The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies in the prevention of thrombotic events. Both this compound and ticagrelor are potent antagonists of this receptor, but they exhibit distinct mechanisms of action and have different profiles of clinical development. Ticagrelor is a clinically approved oral antiplatelet agent, while this compound is primarily a tool compound used in preclinical research.

Mechanism of Action

Both compounds inhibit the P2Y12 receptor, a G protein-coupled receptor (GPCR) that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation. However, their modes of binding to the receptor differ significantly.

This compound is a competitive antagonist of the P2Y12 receptor.[1][2] This means it directly competes with the endogenous agonist, ADP, for binding at the orthosteric site of the receptor. By occupying this site, it prevents ADP from binding and initiating the downstream signaling that leads to platelet activation.

Ticagrelor , on the other hand, is a non-competitive, allosteric, and reversible antagonist .[3][4][5] It binds to a site on the P2Y12 receptor that is distinct from the ADP binding site.[4][6] This binding induces a conformational change in the receptor that prevents its activation, even when ADP is bound.[3] Although clinically considered reversible, some in vitro studies suggest that ticagrelor's binding to the P2Y12 receptor is prolonged and may behave more like an irreversible antagonist in certain experimental conditions.[7][8]

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P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates PSB0739 This compound PSB0739->P2Y12 Competes with ADP (Competitive Antagonist) Ticagrelor Ticagrelor Ticagrelor->P2Y12 Binds to allosteric site (Non-competitive Antagonist) Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase (AC) Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation (VASP-P) Inhibition cAMP->VASP Aggregation Platelet Aggregation VASP->Aggregation

P2Y12 signaling and antagonist mechanisms.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and ticagrelor, providing insights into their potency and binding affinity.

Table 1: Binding Affinity for P2Y12 Receptor

CompoundParameterValueRadioligandCell/Tissue Source
This compound Ki24.9 nMNot SpecifiedNot Specified
Ticagrelor Ki4.3 ± 1.3 nM[33P]2MeS-ADPRecombinant human P2Y12
Ki0.33 ± 0.04 nM[125I]AZ11931285Recombinant human P2Y12

Data sourced from references[1][2][5][9].

Table 2: In Vitro Potency

CompoundParameterValueAssay
This compound EC505.4 ± 1.8 µMADP-evoked Ca2+ response in THP-1 cells
Ticagrelor IC500.005 ± 0.004 µM (5 nM)ADP-induced washed-platelet aggregation

Data sourced from references[2][6].

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Below are generalized methodologies for two key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for its target receptor.

Objective: To measure the affinity of this compound or ticagrelor for the P2Y12 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human P2Y12 receptor (e.g., transfected CHO-K1 cells) or from human platelets.

  • Assay Setup: A fixed concentration of a radiolabeled ligand that binds to the P2Y12 receptor (e.g., [33P]2MeS-ADP) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or ticagrelor) are added to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Objective: To determine the potency (IC50) of this compound or ticagrelor in inhibiting ADP-induced platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP, which contains a high concentration of platelets.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which serves as a reference for 100% aggregation.

  • Assay Setup: A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C with a stir bar.

  • Inhibition: The PRP is pre-incubated with various concentrations of the test compound (this compound or ticagrelor) or a vehicle control.

  • Aggregation Induction: An agonist, such as ADP, is added to the PRP to induce platelet aggregation.

  • Measurement: The aggregometer measures the change in light transmission through the PRP sample as platelets aggregate. Increased light transmission corresponds to increased aggregation.

  • Data Analysis: The extent of aggregation is recorded over time, and the maximum aggregation is determined. The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of the maximum platelet aggregation.

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LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Whole Blood Collection (with anticoagulant) Centrifuge1 2. Low-Speed Centrifugation Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation Centrifuge1->Centrifuge2 WarmPRP 6. Warm PRP to 37°C in Aggregometer PRP->WarmPRP PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate 7. Pre-incubate with This compound or Ticagrelor WarmPRP->Incubate AddADP 8. Add ADP to induce aggregation Incubate->AddADP Measure 9. Measure Light Transmission AddADP->Measure Curve 10. Generate Aggregation Curve Measure->Curve Calculate 11. Calculate % Inhibition and IC50 Curve->Calculate

References

Validating the Antiplatelet Activity of PSB-0739 in Human Platelets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of PSB-0739 with other P2Y12 receptor antagonists, offering objective performance data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in validating its antiplatelet activity.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y12 receptor, a crucial component in platelet activation and thrombus formation.[1][2][3] As a non-nucleotide, competitive antagonist, it directly inhibits the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor, thereby impeding platelet aggregation.[1][2][4] A key advantage of this compound is that it is a direct-acting compound, unlike thienopyridines such as clopidogrel, which require metabolic activation in the liver.[4][5] This property ensures a more predictable and consistent inhibitory effect.

The P2Y12 receptor, coupled with the Gi protein, plays a central role in amplifying and sustaining platelet activation.[6][7][8] Upon ADP binding, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes platelet aggregation.[8] By blocking this pathway, this compound effectively reduces the overall thrombotic response.

Performance Comparison: this compound vs. Alternative P2Y12 Antagonists

The antiplatelet efficacy of this compound can be quantitatively compared to other well-established P2Y12 inhibitors. The following table summarizes key performance metrics derived from in vitro studies.

CompoundTypeMechanism of ActionKi (nM)IC50 / EC50 (µM)Requires Bioactivation
This compound Non-nucleotideCompetitive, Reversible Antagonist24.9[2][3][4][5]5.4 (ADP-evoked Ca2+ response)[1][2]No[4][5]
Ticagrelor Cyclopentyl-triazolo-pyrimidineNon-competitive, Reversible Antagonist--No[9]
Cangrelor ATP analogCompetitive, Reversible Antagonist--No[10]
Clopidogrel (active metabolite) ThienopyridineIrreversible Antagonist--Yes[9]
Prasugrel (active metabolite) ThienopyridineIrreversible Antagonist--Yes[9]

Signaling Pathway and Experimental Workflows

To fully characterize the antiplatelet activity of this compound, a series of in vitro assays are typically employed. These assays investigate the compound's effect on various stages of platelet activation, from receptor signaling to the final aggregation response.

P2Y12 Receptor Signaling Pathway

The binding of ADP to its receptors, P2Y1 and P2Y12, triggers a cascade of intracellular events culminating in platelet activation and aggregation. This compound specifically targets the P2Y12 pathway.

P2Y12_Signaling cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Aggregation Platelet Aggregation cAMP->Aggregation Inhibits

Caption: P2Y12 receptor signaling cascade in platelets and the inhibitory action of this compound.

Experimental Workflow: Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[11] This assay quantifies the formation of platelet aggregates in response to an agonist.

Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Collect whole blood in citrate p2 Centrifuge to obtain Platelet-Rich Plasma (PRP) p1->p2 a1 Place PRP in aggregometer cuvette p2->a1 a2 Add this compound or vehicle control a1->a2 a3 Incubate a2->a3 a4 Add agonist (e.g., ADP) a3->a4 a5 Record light transmission over time a4->a5 d1 Calculate percentage of aggregation a5->d1 d2 Determine IC50 value of this compound d1->d2

Caption: Workflow for assessing antiplatelet activity using Light Transmission Aggregometry.

Experimental Workflow: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in platelet activation initiated by the P2Y1 receptor pathway, which is amplified by P2Y12 signaling.

Calcium_Workflow cluster_prep Platelet Preparation cluster_assay Measurement cluster_analysis Data Analysis p1 Isolate platelets (e.g., washed platelets) p2 Load platelets with a Ca2+ sensitive dye (e.g., Fura-2) p1->p2 a1 Transfer loaded platelets to a fluorometer p2->a1 a2 Add this compound or vehicle control a1->a2 a3 Record baseline fluorescence a2->a3 a4 Add agonist (e.g., ADP) a3->a4 a5 Measure fluorescence change a4->a5 d1 Quantify change in intracellular [Ca2+] a5->d1 d2 Compare this compound treated samples to control d1->d2

Caption: Workflow for measuring intracellular calcium mobilization in human platelets.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of this compound's antiplatelet effects.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Objective: To measure the extent of platelet aggregation in response to an agonist in the presence or absence of this compound.

  • Materials:

    • Freshly drawn human whole blood (anticoagulant: 3.2% sodium citrate).

    • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

    • Agonist: Adenosine diphosphate (ADP).

    • This compound stock solution.

    • Saline or appropriate vehicle control.

    • Light Transmission Aggregometer.

  • Method:

    • Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.

    • Prepare PPP by further centrifuging the remaining blood at 2000 x g for 20 minutes.

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into siliconized glass cuvettes with a stir bar.

    • Add various concentrations of this compound or vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Initiate aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for 5-10 minutes.

    • The maximum percentage of aggregation is calculated, and the IC50 value for this compound is determined by plotting the percentage inhibition against the log concentration of the compound.

Calcium (Ca2+) Mobilization Assay
  • Objective: To assess the effect of this compound on the increase in intracellular calcium following platelet activation.

  • Materials:

    • Isolated human platelets (washed).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Agonist: ADP.

    • This compound stock solution.

    • Tyrode's buffer.

    • Spectrofluorometer with temperature control.

  • Method:

    • Prepare washed platelets from PRP by centrifugation and resuspension in Tyrode's buffer.

    • Incubate the washed platelets with Fura-2 AM for 30-45 minutes at 37°C in the dark to allow for dye loading.

    • Wash the platelets to remove extracellular dye and resuspend in fresh Tyrode's buffer.

    • Place the dye-loaded platelet suspension in a quartz cuvette in the spectrofluorometer.

    • Add various concentrations of this compound or vehicle and incubate.

    • Record the baseline fluorescence ratio (e.g., at excitation wavelengths of 340 nm and 380 nm, and emission at 510 nm).

    • Add ADP to stimulate the platelets and continue recording the fluorescence change.

    • The change in fluorescence ratio reflects the change in intracellular calcium concentration. Compare the peak response in this compound-treated samples to the control to determine the inhibitory effect.

VASP Phosphorylation Assay
  • Objective: To measure the phosphorylation state of Vasodilator-Stimulated Phosphoprotein (VASP) as a specific marker of P2Y12 receptor inhibition.

  • Materials:

    • Human whole blood or isolated platelets.

    • This compound stock solution.

    • Prostaglandin E1 (PGE1).

    • ADP.

    • Fixation and permeabilization reagents.

    • Fluorescently labeled antibodies against phosphorylated VASP (P-VASP) and total VASP.

    • Flow cytometer.

  • Method:

    • Incubate whole blood or isolated platelets with this compound or vehicle control.

    • Add PGE1 to stimulate the phosphorylation of VASP (positive control) or leave untreated (basal level).

    • Add ADP to induce VASP dephosphorylation via P2Y12 activation. In the presence of this compound, this dephosphorylation will be blocked.

    • Fix and permeabilize the platelets according to the manufacturer's protocol.

    • Stain the platelets with fluorescently labeled antibodies for P-VASP.

    • Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of P-VASP.

    • A higher MFI in the presence of this compound and ADP indicates effective P2Y12 receptor blockade.[9]

References

PSB-0739: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

PSB-0739 is consistently reported as a high-affinity antagonist for the P2Y12 receptor. The table below summarizes its known binding affinity.

Table 1: Binding Affinity of this compound for the Human P2Y12 Receptor

CompoundReceptorParameterValue (nM)
This compoundP2Y12Ki24.9[1]

To contextualize the selectivity of this compound, the following table provides examples of other well-characterized, selective antagonists for various purinergic receptor subtypes and their reported binding affinities. This illustrates the typical potencies achieved for selective ligands at their primary targets.

Table 2: Examples of Selective Antagonists for Other Purinergic Receptors

CompoundPrimary TargetParameterValue (nM)
MRS2500P2Y1Ki0.8
A-317491P2X3IC509.0
DPCPXAdenosine (B11128) A1Ki0.45
ZM241385Adenosine A2AKi0.4
PSB-603Adenosine A2BKi0.553[2]
MRS1754Adenosine A2BKi2.0
MRS1220Adenosine A3Ki0.66

Experimental Protocols

To determine the cross-reactivity of a compound like this compound, radioligand binding assays and functional assays are employed.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for various purinergic receptors (e.g., Adenosine A1, A2A, A2B, A3; P2Y1, P2Y2, etc.).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human purinergic receptor of interest.

  • Radiolabeled ligand specific for the receptor being tested (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [3H]PSB-603 for A2B, [125I]AB-MECA for A3, [3H]MRS2500 for P2Y1, [33P]2-MeS-ADP for P2Y12).

  • This compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to antagonize the effect of an agonist on second messenger production.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced changes in cyclic AMP (cAMP) levels mediated by Gs or Gi-coupled purinergic receptors.

Materials:

  • Whole cells expressing the purinergic receptor of interest.

  • A known agonist for the receptor.

  • This compound at a range of concentrations.

  • Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation:

    • For Gs-coupled receptors (e.g., A2A, A2B): Add the specific agonist to stimulate cAMP production.

    • For Gi-coupled receptors (e.g., A1, A3, P2Y12): Add forskolin followed by the specific agonist to inhibit the forskolin-induced cAMP increase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the agonist-induced response against the concentration of this compound to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.

Mandatory Visualization

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Activation Platelet Activation (Inhibition) VASP_P->Platelet_Activation Leads to PSB_0739 This compound PSB_0739->P2Y12 Antagonizes

Caption: P2Y12 Receptor Signaling Pathway Inhibition by this compound.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate Components (Receptor + Radioligand ± this compound) prepare_reagents->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Determine IC50 and Ki) quantification->analysis end End analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

In Vivo Validation of PSB-0739's Antithrombotic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo antithrombotic efficacy of PSB-0739, a potent and selective P2Y12 receptor antagonist. Due to the current lack of publicly available in vivo data for this compound in standard thrombosis models, this document serves as a template, presenting data for established P2Y12 inhibitors, clopidogrel (B1663587) and ticagrelor, to illustrate the required experimental validation. The methodologies for key in vivo assays are detailed to facilitate future studies on this compound.

Mechanism of Action: The P2Y12 Receptor Signaling Pathway

This compound, like clopidogrel and ticagrelor, exerts its antithrombotic effect by inhibiting the P2Y12 receptor on platelets. This receptor plays a pivotal role in amplifying platelet activation and aggregation, which are critical steps in thrombus formation. Upon vessel injury, adenosine (B11128) diphosphate (B83284) (ADP) is released from dense granules of activated platelets and binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The activation of the P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation. By antagonizing the P2Y12 receptor, this compound is expected to increase cAMP levels, thereby inhibiting GPIIb/IIIa activation and subsequent platelet aggregation.

G cluster_platelet Platelet ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor binds Adenylyl Cyclase Adenylyl Cyclase P2Y12 Receptor->Adenylyl Cyclase inhibits This compound This compound This compound->P2Y12 Receptor inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces GPIIb/IIIa Activation GPIIb/IIIa Activation cAMP->GPIIb/IIIa Activation inhibits Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

Caption: Simplified signaling pathway of P2Y12 receptor inhibition.

Comparative Efficacy in a Ferric Chloride (FeCl3)-Induced Thrombosis Model

The FeCl3-induced arterial thrombosis model is a widely used in vivo assay to evaluate the efficacy of antithrombotic agents. In this model, oxidative injury to the vascular endothelium initiates a thrombotic response, and the time to vessel occlusion is a key measure of antithrombotic activity.

Data Presentation: Time to Occlusion in FeCl3-Induced Carotid Artery Thrombosis in Mice

CompoundDoseTime to Occlusion (minutes)Percent of Non-Occluded VesselsReference
This compound Data Not AvailableData Not AvailableData Not Available
Vehicle-11.4 - 12.211%[1]
Clopidogrel3 mg/kg7.0 (for 2 of 7 mice)71%[1]
Clopidogrel10 mg/kgNo Occlusion100%[1]
Ticagrelor100 mg/kgNo Occlusion89%[1]

Experimental Workflow: FeCl3-Induced Thrombosis Model

G Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Surgical Exposure Surgical Exposure Drug Administration->Surgical Exposure Allow absorption FeCl3 Application FeCl3 Application Surgical Exposure->FeCl3 Application Isolate carotid artery Blood Flow Monitoring Blood Flow Monitoring FeCl3 Application->Blood Flow Monitoring Induce injury Data Analysis Data Analysis Blood Flow Monitoring->Data Analysis Record occlusion time

Caption: Workflow for the FeCl3-induced thrombosis model.

Comparative Safety Profile: Tail Bleeding Time Assay

A critical aspect of antithrombotic drug development is assessing the risk of bleeding. The tail transection bleeding time assay in mice is a standard in vivo model to evaluate the hemostatic consequences of antiplatelet agents.

Data Presentation: Tail Bleeding Time in Mice

CompoundDoseBleeding Time (minutes)Bleeding Volume (mL)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Vehicle-~2~0.05[2]
Clopidogrel20 mg/kg (oral)7.70.20[3]
Clopidogrel40 mg/kg (oral)10.80.35[3]
Ticagrelor100 mg/kg26.6Not Reported

Experimental Workflow: Tail Bleeding Time Assay

G Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Tail Transection Tail Transection Drug Administration->Tail Transection Allow absorption Bleeding Monitoring Bleeding Monitoring Tail Transection->Bleeding Monitoring Immerse tail in saline Data Recording Data Recording Bleeding Monitoring->Data Recording Time to cessation

Caption: Workflow for the tail bleeding time assay.

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
  • Animal Preparation: Male CD-1 or C57BL/6 mice (25-30 g) are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine). Body temperature is maintained at 37°C using a heating pad.

  • Drug Administration: this compound or comparator compounds (e.g., clopidogrel, ticagrelor) are administered via an appropriate route (e.g., oral gavage, intravenous injection) at predetermined times before the surgical procedure to allow for absorption and metabolism. A vehicle control group is always included.

  • Surgical Procedure: A midline cervical incision is made, and the left common carotid artery is carefully dissected from the surrounding tissues and vagus nerve.

  • Thrombosis Induction: A small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl3 solution (e.g., 3.5% to 10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to monitor blood flow continuously. The time from the application of FeCl3 to the cessation of blood flow (occlusion) is recorded. The observation period is typically 60 minutes.

  • Data Analysis: The time to occlusion is determined for each animal. The percentage of animals in each group that do not occlude within the observation period is also calculated. Statistical analysis is performed to compare the treatment groups with the vehicle control.

Tail Transection Bleeding Time Assay in Mice
  • Animal Preparation: Mice are anesthetized and placed in a restraining device. The tail is cleaned.

  • Drug Administration: this compound or comparator compounds are administered at specified doses and times before the assay. A vehicle control group is included.

  • Bleeding Induction: A specific length of the distal tail tip (e.g., 3-5 mm) is transected using a sharp scalpel blade.

  • Bleeding Measurement: The transected tail is immediately immersed in a pre-warmed saline solution (37°C). The time from transection to the first cessation of bleeding for at least 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 30 minutes) is usually set, after which bleeding is stopped by applying pressure.

  • Bleeding Volume (Optional): The amount of blood loss can be quantified by measuring the hemoglobin concentration in the saline or by weighing the collection tube before and after the bleeding period.

  • Data Analysis: Bleeding times and volumes are recorded for each animal. Statistical comparisons are made between the treated groups and the vehicle control group.

Conclusion and Future Directions

While this compound shows promise as a potent P2Y12 receptor antagonist in vitro, its in vivo antithrombotic efficacy and bleeding risk remain to be established. The experimental frameworks and comparative data for established P2Y12 inhibitors presented in this guide provide a clear path for the preclinical validation of this compound. Future studies should focus on generating dose-response data for this compound in the FeCl3-induced thrombosis and tail bleeding time models in mice. This will allow for a direct and quantitative comparison with existing therapies and will be crucial for determining the therapeutic potential of this compound as a novel antithrombotic agent.

References

A Comparative Analysis of P2Y12 Receptor Antagonists: PSB-0739 vs. AR-C69931MX

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research and drug development, particularly concerning antithrombotic therapies, the P2Y12 receptor stands out as a pivotal target. This G protein-coupled receptor plays a central role in ADP-induced platelet aggregation, a key event in thrombus formation. This guide provides a detailed comparative analysis of two notable P2Y12 receptor antagonists: PSB-0739, a non-nucleotide antagonist, and AR-C69931MX (also known as Cangrelor), an adenosine (B11128) triphosphate (ATP) analogue. This objective comparison, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in drug development.

At a Glance: Key Quantitative Data

The following table summarizes the key quantitative parameters for this compound and AR-C69931MX, offering a direct comparison of their biochemical and cellular activities.

ParameterThis compoundAR-C69931MX (Cangrelor)
Chemical Class Non-nucleotideAdenosine Triphosphate (ATP) Analogue
Binding Affinity (Ki) 24.9 nM[1][2][3][4]~0.63 - 2.51 nM (calculated from pKb of 8.6-9.2)
Functional Inhibition (IC50) 5.4 ± 1.8 µM (ADP-evoked Ca2+ response in THP-1 cells)[1]3 nM (ADP-induced platelet aggregation)[3]

In-Depth Analysis of Performance

This compound is a potent and highly selective non-nucleotide competitive antagonist of the human P2Y12 receptor.[1][4] Its key advantage lies in its direct action, not requiring metabolic activation, unlike thienopyridines such as clopidogrel.[2][3] With a Ki value of 24.9 nM, it demonstrates a high affinity for the P2Y12 receptor.[1][2][3][4] In functional assays, this compound has been shown to inhibit ADP-induced calcium mobilization in THP-1 human monocytic cells with an EC50 of 5.4 µM.[1]

AR-C69931MX (Cangrelor) is a potent, intravenous, and reversible P2Y12 receptor antagonist.[5] As an ATP analogue, it directly and selectively blocks the P2Y12 receptor without the need for metabolic conversion.[6] Its high affinity is reflected in a pKb range of 8.6 to 9.2 for the human P2Y12 receptor.[5] In functional assays, AR-C69931MX is a potent inhibitor of ADP-induced platelet aggregation, with a reported IC50 value of 3 nM.[3] A key feature of AR-C69931MX is its rapid onset and offset of action, making it suitable for acute clinical settings where short-term platelet inhibition is required.[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental evaluation of these antagonists, the following diagrams are provided.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Antagonist This compound / AR-C69931MX Antagonist->P2Y12 Inhibits Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Akt Akt PI3K->Akt Activates Akt->Aggregation Leads to

P2Y12 Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Compound Screening cluster_characterization In Vitro Characterization cluster_validation In Vivo Validation start Start: Compound Library binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_screen Initial Functional Screen (e.g., Ca2+ Mobilization) binding_assay->functional_screen adenylyl_cyclase Adenylyl Cyclase Assay (Confirm Gi Coupling) functional_screen->adenylyl_cyclase platelet_aggregation Platelet Aggregation Assay (Determine IC50) adenylyl_cyclase->platelet_aggregation animal_model Animal Model of Thrombosis platelet_aggregation->animal_model bleeding_time Bleeding Time Assessment animal_model->bleeding_time end End: Lead Candidate bleeding_time->end

Experimental Workflow for P2Y12 Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize P2Y12 receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the P2Y12 receptor.

  • Membrane Preparation: Membranes are prepared from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from human platelets.[8] Cells or platelets are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.[9]

  • Assay Setup: The assay is typically performed in a 96-well plate.[9] Each well contains the membrane preparation, a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413), and varying concentrations of the unlabeled test compound (this compound or AR-C69931MX).[8]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]

  • Filtration and Washing: The incubation is terminated by rapid filtration through a filter mat to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[10] The blood is centrifuged at a low speed to obtain PRP. A portion of the PRP is further centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.[10]

  • Assay Procedure: The LTA is performed using an aggregometer. A cuvette containing PRP is placed in the instrument, and a baseline light transmission is established.[11]

  • Inhibition Measurement: The test compound (this compound or AR-C69931MX) or vehicle is pre-incubated with the PRP for a specified time.[12]

  • Induction of Aggregation: Platelet aggregation is induced by adding a known concentration of ADP (e.g., 5-20 µM).[12] As platelets aggregate, the light transmission through the sample increases.

  • Data Recording and Analysis: The change in light transmission is recorded over time. The maximum aggregation is determined, and the IC50 value for the inhibitor is calculated from the concentration-response curve.

Adenylyl Cyclase Inhibition Assay

This assay confirms that the antagonist blocks the Gi-coupled signaling pathway of the P2Y12 receptor.

  • Cell Culture and Treatment: Cells expressing the P2Y12 receptor are pre-incubated with the test antagonist.

  • Stimulation: The adenylyl cyclase is stimulated with an agent like forskolin, in the presence or absence of ADP.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured. P2Y12 receptor activation by ADP inhibits adenylyl cyclase, leading to a decrease in cAMP levels. A potent antagonist will block this effect, resulting in higher cAMP levels compared to ADP stimulation alone.

  • Detection: cAMP levels can be quantified using various methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Conclusion

Both this compound and AR-C69931MX are potent and direct-acting P2Y12 receptor antagonists. AR-C69931MX exhibits a higher binding affinity and is characterized by its rapid and reversible action, making it a valuable tool in acute clinical settings. This compound, as a non-nucleotide antagonist, serves as an important research tool for studying the P2Y12 receptor without the potential off-target effects associated with nucleotide analogues. The choice between these compounds will ultimately depend on the specific research or clinical application, with considerations for the desired onset and duration of action, and the route of administration. The experimental protocols and data presented in this guide provide a foundation for the informed selection and use of these critical pharmacological agents.

References

PSB-0739 Demonstrates Potent Analgesic Effects Across Multiple Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the efficacy of PSB-0739, a selective P2Y12 receptor antagonist, in alleviating inflammatory and neuropathic pain. Comparative studies reveal its potential as a novel analgesic agent, demonstrating significant pain reduction in various preclinical models.

Researchers and drug development professionals now have access to compelling data on the analgesic properties of this compound. This compound has been shown to be highly effective in mitigating pain behaviors in rodent models of both inflammatory and neuropathic pain. Its mechanism of action, centered on the blockade of the P2Y12 receptor, offers a promising target for the development of new pain therapies.

Comparative Efficacy in Inflammatory Pain Models

In models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) induced inflammation model, this compound has demonstrated significant anti-hyperalgesic effects. When administered intrathecally, this compound dose-dependently reduces mechanical hyperalgesia.[1][2] Studies have shown that this compound is more potent than other P2Y12 receptor antagonists, including clopidogrel (B1663587) and ticlopidine, when administered centrally.[1]

The analgesic effect of this compound in inflammatory pain is linked to the inhibition of both central and peripheral cytokine production.[1][2][3] Specifically, intrathecal administration of this compound has been shown to attenuate the CFA-induced expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both the spinal cord and the inflamed paw.[1][2][3][4]

Performance in Neuropathic Pain Models

This compound has also shown significant efficacy in rodent models of neuropathic pain, such as the one induced by partial ligation of the sciatic nerve.[1][2] Intrathecal administration of this compound effectively alleviates mechanical allodynia, a hallmark of neuropathic pain.[5] The analgesic effects in neuropathic pain models are also attributed to the blockade of P2Y12 receptors, which are involved in pain signaling pathways.[6]

Comparison with Other Analgesics

While direct head-to-head comparisons with a wide range of analgesics are still emerging, some studies provide valuable insights. For instance, the analgesic effect of this compound was found to be comparable to that of the potent and selective NaV1.8 sodium channel blocker A-803467 in a chronic inflammatory pain model.[5] Interestingly, when co-administered, A-803467 occluded the effect of this compound, suggesting a potential interaction in their mechanisms of action.[5]

It is important to note that this compound, at analgesic doses, did not show any significant impact on motor coordination or platelet aggregation, highlighting a favorable safety profile in preclinical models.[1][2][3]

Quantitative Data Summary

Pain ModelCompoundAdministration RouteDoseOutcomeReference
CFA-induced Inflammatory PainThis compoundIntrathecal0.3 mg/kgSignificant reduction in mechanical hyperalgesia[1]
CFA-induced Inflammatory PainClopidogrelIntrathecal-Less potent than this compound[1]
CFA-induced Inflammatory PainTiclopidineIntrathecal-Less potent than this compound[1]
CFA-induced Inflammatory PainCangrelorIntraperitoneal3 mg/kgReduction in mechanical hyperalgesia[1]
Chronic Inflammatory PainThis compoundIntrathecal & Intraplantar-Robust antihyperalgesic effect[5]
Chronic Inflammatory PainA-803467Intraperitoneal-Similar antihyperalgesic effect to this compound[5]
Neuropathic Pain (Partial Sciatic Nerve Ligation)This compoundIntrathecal-Alleviation of mechanical hyperalgesia[1]
Acute Thermal Nociception (Hot Plate Test)P2Y12R Antagonists--Increase in thermal nociceptive threshold[1][2]

Experimental Protocols

CFA-Induced Inflammatory Pain Model
  • Induction: Male Wistar rats or C57/BL6 mice are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw to induce localized inflammation.[1][5]

  • Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using a dynamic plantar aesthesiometer or von Frey filaments to determine the paw withdrawal threshold (PWT) at baseline and various time points after CFA injection (e.g., 48 and 96 hours).[1][5]

  • Drug Administration: this compound or other test compounds are administered, typically via intrathecal (i.t.) or intraperitoneal (i.p.) injection, at specific time points before the behavioral assessment.[1]

  • Cytokine Measurement: Following behavioral testing, animals are euthanized, and tissues (spinal cord and inflamed paw) are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using methods like multiplex cytokine assays.[1][4]

Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
  • Induction: In rats, a partial ligation of the sciatic nerve is performed to induce neuropathic pain.

  • Assessment of Allodynia: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to mechanical stimuli.

  • Drug Administration: Test compounds are administered, and their effects on the withdrawal threshold are measured over time.

Signaling Pathways and Experimental Workflow

The analgesic effect of this compound is primarily mediated through the blockade of the P2Y12 receptor, which is a key player in neuro-immune communication in pain pathways.

PSB0739_Mechanism_of_Action cluster_pain_stimulus Painful Stimulus (Inflammation/Nerve Injury) cluster_cellular_events Cellular Events cluster_psb0739 Pharmacological Intervention cluster_outcome Outcome Pain_Stimulus Inflammation or Nerve Injury ATP_Release ATP Release Pain_Stimulus->ATP_Release P2Y12R P2Y12 Receptor ATP_Release->P2Y12R activates Microglia_Activation Microglial Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) Microglia_Activation->Cytokine_Production P2Y12R->Microglia_Activation Pain_Sensation Pain Sensation (Hyperalgesia/Allodynia) Cytokine_Production->Pain_Sensation leads to PSB0739 This compound PSB0739->P2Y12R blocks

Caption: Mechanism of action of this compound in alleviating pain.

Experimental_Workflow Induce_Pain_Model Induce Pain Model (e.g., CFA injection) Baseline_Measurement Baseline Behavioral Testing (Paw Withdrawal Threshold) Induce_Pain_Model->Baseline_Measurement Drug_Administration Administer this compound or Vehicle/Comparator Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-treatment Behavioral Testing Drug_Administration->Post_Drug_Measurement Tissue_Collection Tissue Collection (Spinal Cord, Paw) Post_Drug_Measurement->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Cytokine Levels) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound's analgesic effects.

Logical_Relationship PSB0739 This compound P2Y12R_Antagonism P2Y12 Receptor Antagonism PSB0739->P2Y12R_Antagonism leads to Reduced_Cytokine_Production Reduced Pro-inflammatory Cytokine Production P2Y12R_Antagonism->Reduced_Cytokine_Production results in Analgesia Analgesic Effect (Reduced Pain) Reduced_Cytokine_Production->Analgesia contributes to

Caption: Logical relationship of this compound's action leading to analgesia.

References

A Comparative Guide to P2Y12 Receptor Antagonists: Benchmarking PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel P2Y12 receptor antagonist, PSB-0739, against established antiplatelet agents: clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153). The information is curated to facilitate objective evaluation of their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction to P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][2] Consequently, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with cardiovascular diseases.[3][4] This guide focuses on the preclinical profile of this compound, a potent and competitive antagonist of the P2Y12 receptor, in comparison to the widely used thienopyridines (clopidogrel and prasugrel) and the direct-acting antagonist, ticagrelor.[5][6][7]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and other P2Y12 receptor antagonists. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparative studies for all agents under identical experimental conditions are limited.

Table 1: Receptor Binding Affinity and In Vitro Platelet Aggregation

CompoundReceptor Binding Affinity (Ki, nM)In Vitro Platelet Aggregation (IC50)
This compound 24.9[5][6]5.4 µM (ADP-evoked Ca2+ response in THP-1 cells)[5][6]
Clopidogrel (active metabolite) Not directly reported in searched articles1.9 µM (in washed platelets)[8]
Prasugrel (active metabolite, R-138727) Not directly reported in searched articles0.7 µM (inhibition of clot strength)[9][10]
Ticagrelor Ki data available but not specified in the provided text[11]0.005 µM (ADP-induced washed-platelet aggregation)[12]

Table 2: In Vivo Efficacy in Ferric Chloride-Induced Thrombosis Model (Mouse)

CompoundDoseEfficacy Endpoint
This compound Data not available in searched articles---
Clopidogrel 3 mg/kg71% vascular patency[13]
10 mg/kg100% vascular patency[13]
Prasugrel 0.3-3 mg/kgDose-related inhibition of thrombus formation[14]
Ticagrelor 100 mg/kg89% vascular patency[13]

Signaling Pathways and Experimental Workflows

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by ADP initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation. Concurrently, the βγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[1] This cascade culminates in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[1][2]

P2Y12_Signaling cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Binds AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits Akt Akt PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflow: In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function in vitro. The workflow involves isolating platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from whole blood, followed by measuring the change in light transmission through a PRP sample after the addition of a platelet agonist like ADP.

LTA_Workflow start Start: Whole Blood Collection centrifuge1 Low-Speed Centrifugation start->centrifuge1 get_prp Collect Platelet-Rich Plasma (PRP) centrifuge1->get_prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 aggregometer Prepare Aggregometer Cuvettes get_prp->aggregometer get_ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->get_ppp get_ppp->aggregometer (for baseline) add_antagonist Add P2Y12 Antagonist or Vehicle aggregometer->add_antagonist add_agonist Add ADP to Induce Aggregation add_antagonist->add_agonist measure Measure Light Transmission add_agonist->measure end End: Analyze Aggregation Curve measure->end

Caption: Workflow for Light Transmission Aggregometry.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a compound to inhibit ADP-induced platelet aggregation in vitro.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet agonists (e.g., Adenosine Diphosphate - ADP).

  • Test compounds (this compound, active metabolites of clopidogrel and prasugrel, ticagrelor).

  • Light Transmission Aggregometer.

  • Centrifuge.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pre-warm the PRP samples to 37°C.

    • Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Add ADP to the cuvette to induce platelet aggregation and record the change in light transmission for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal aggregation) is determined by testing a range of compound concentrations.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

Objective: To evaluate the in vivo antithrombotic efficacy of a compound.

Materials:

  • Male CD-1 or C57BL/6 mice.

  • Anesthetic (e.g., ketamine/xylazine).

  • Ferric chloride (FeCl3) solution (e.g., 3.5% in distilled water).

  • Doppler flow probe and flowmeter.

  • Surgical instruments.

  • Test compounds and vehicle.

Protocol:

  • Animal Preparation:

    • Administer the test compound or vehicle to the mice via the appropriate route (e.g., oral gavage, intravenous injection) at a specified time before the procedure.

    • Anesthetize the mouse.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Induction of Thrombosis:

    • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and monitor the blood flow continuously.

  • Data Analysis:

    • The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the complete cessation of blood flow.

    • Another endpoint can be the percentage of animals in each group that maintain vascular patency for the duration of the experiment (e.g., 60 minutes).

Conclusion

This compound emerges as a potent P2Y12 receptor antagonist with high binding affinity. While direct comparative preclinical data with established drugs like clopidogrel, prasugrel, and ticagrelor is not yet extensively available in the public domain, the provided information on its in vitro activity suggests it is a promising candidate for further investigation. The experimental protocols detailed in this guide offer a standardized framework for conducting such head-to-head comparisons, which will be crucial for definitively positioning this compound within the landscape of P2Y12-targeting antiplatelet therapies. Future studies directly comparing these agents in the described in vitro and in vivo models are warranted to fully elucidate the relative therapeutic potential of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the safe and compliant disposal of PSB-0739, a potent P2Y12 receptor antagonist used in research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

I. Understanding the Compound: Safety and Hazard Profile

This compound is a synthetic organic ligand that presents several hazards requiring careful handling and disposal.[1] It is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

A comprehensive summary of its hazard and safety information is provided in the table below.

Identifier Information
Chemical Name sodium 1-amino-9,10-dioxo-4-((4-(phenylamino)-3-sulfonatophenyl)amino)-9,10-dihydroanthracene-2-sulfonate
CAS Number 1052087-90-7[3]
Appearance Dark blue solid[4]
GHS Pictograms Warning
Hazard Statements H302, H315, H319, H335[2]
Precautionary Statements P280, P305+P351+P338[2]

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[3] Do not discharge it into drains or the environment.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: For solutions of this compound, collect the liquid waste in a sealed, leak-proof container that is clearly labeled for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

3. Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name "this compound" and the appropriate hazard symbols.

4. Storage:

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

5. Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

III. Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures and notify your EHS office immediately:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PSB0739_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Dispose via Approved Waste Disposal Plant ehs_contact->disposal

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PSB-0739

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a potent P2Y12 receptor antagonist, all handling should be performed with the assumption of high biological activity and the potential for adverse health effects at low exposure levels. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for safe handling, storage, and preparation of solutions.

PropertyValue
Chemical Name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[1][2]
Molecular Formula C₂₆H₁₇N₃Na₂O₈S₂[1]
Molecular Weight 609.54 g/mol [1]
CAS Number 1052087-90-7[1]
Appearance Solid
Purity ≥95%[1][2]
Solubility Soluble in water to 25 mM[1]
Storage Desiccate at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon known or suspected contamination. Inspect gloves for tears or holes before use.
Body Laboratory CoatA clean, buttoned laboratory coat must be worn over personal clothing. Ensure the coat has long sleeves and fits properly.
Eyes Safety GogglesChemical splash goggles are required to protect against splashes and aerosols. Standard safety glasses do not provide adequate protection.
Face Face ShieldWhen handling larger quantities of the solid compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Respiratory N95 Respirator or HigherFor procedures that may generate dust or aerosols (e.g., weighing solid compound, preparing concentrated stock solutions), a properly fitted N95 respirator or a higher level of respiratory protection should be used.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Standard Operating Procedure for Handling this compound
  • Preparation and Designated Area:

    • All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood or a powder containment hood.

    • Cover the work surface with disposable absorbent bench paper.

  • Weighing the Compound:

    • When weighing the solid compound, use an analytical balance inside a fume hood or containment enclosure.

    • Use anti-static weigh boats and handle them with forceps to avoid direct contact.

  • Solution Preparation:

    • Slowly add solvent to the vial containing the solid this compound to prevent aerosolization.

    • Cap the vial and vortex or sonicate to ensure complete dissolution.

    • All containers holding this compound solutions must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

  • Handling Solutions:

    • Use positive displacement pipettes or Luer-Lok syringes for all transfers of solutions to prevent aerosol generation.

    • Avoid creating splashes or mists.

Spill and Decontamination Procedures
  • Minor Spills:

    • For small liquid spills, absorb the material with a chemical absorbent pad.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.

    • Decontaminate the area with a suitable laboratory detergent and then 70% ethanol.

    • All contaminated materials must be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the contaminated area.

    • Only personnel with appropriate training and PPE should perform the cleanup.

Waste Disposal Plan
  • Solid Waste:

    • All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Container Disposal:

    • Empty vials that contained solid this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

PSB0739_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) prep_area Prepare Designated Work Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh Weigh Solid this compound (In Fume Hood) prep_area->weigh dissolve Prepare Stock Solution (Add Solvent Slowly) weigh->dissolve experiment Perform Experiment (Use Safe Transfer Techniques) dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate spill Spill Occurs? experiment->spill dispose_waste Segregate and Dispose of Waste (Solid and Liquid) decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe end End remove_ppe->end start Start start->prep_ppe spill->decontaminate No spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->decontaminate

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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